Kanamycin
Description
This compound (also known as this compound A) is an aminoglycoside bacteriocidal antibiotic, available in oral, intravenous, and intramuscular forms, and used to treat a wide variety of infections. This compound is isolated from the bacterium Streptomyces kanamyceticus and its most commonly used form is this compound sulfate.
This compound is an Aminoglycoside Antibacterial.
This compound has been reported in Hohenbuehelia grisea, Streptomyces, and other organisms with data available.
This compound is an aminoglycoside antibiotic with antimicrobial property. Amikacin irreversibly binds to the bacterial 30S ribosomal subunit, specifically in contact with 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex and, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. This agent is usually used for treatment of E. coli, Proteus species (both indole-positive and indole-negative), E. aerogenes, K. pneumoniae, S. marcescens, and Acinetobacter species.
This compound A is the major component of the this compound complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and is indicated for bacterial disease and eye infection and has 4 investigational indications.
Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: this compound A, the major component, and kanamycins B and C, the minor components.
See also: Neomycin (related); Streptomycin (related); Spectinomycin (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUJHOSQTJFQJX-NOAMYHISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023184 | |
| Record name | Kanamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kanamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.23e+01 g/L | |
| Record name | Kanamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethanol, Crystals from methanol + ethanol | |
CAS No. |
59-01-8, 8063-07-8 | |
| Record name | Kanamycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01172 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Kanamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kanamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANAMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQK9Q303C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kanamycin A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Kanamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Scientific Journey of Kanamycin: A Technical Guide
Foreword: In the annals of antimicrobial discovery, the emergence of Kanamycin marked a significant milestone in the fight against bacterial infections, particularly those resistant to existing therapies of the time. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and drug development professionals. It aims to offer a comprehensive resource detailing the antibiotic's origins, its mechanism of action, the evolution of resistance, and the experimental methodologies that have been pivotal in its study.
Discovery and Isolation
The Pioneering Work of Hamao Umezawa
This compound was discovered in 1957 by a team led by the Japanese scientist Hamao Umezawa.[1][2] This discovery was the result of a systematic screening program for new antibiotics from soil microorganisms. The producing organism was identified as a new species of actinomycete, named Streptomyces kanamyceticus, from which the antibiotic derives its name.[1][2][3] Umezawa's work provided a critical new weapon against a variety of bacterial pathogens.
Experimental Protocol: Isolation of this compound-Producing Streptomyces
Objective: To isolate pure cultures of Streptomyces species from a soil sample for subsequent screening of antibiotic production.
Materials:
-
Soil sample (e.g., from a garden or wooded area)
-
Sterile saline solution (0.9% NaCl)
-
Series of sterile test tubes and pipettes
-
Agar plates (e.g., Starch Casein Agar or Glycerol Yeast Extract Agar)
-
Nystatin and Penicillin (to inhibit fungal and bacterial growth, respectively)
-
Sterile spreader or inoculating loop
-
Incubator
Methodology:
-
Sample Preparation: Air-dry the soil sample at room temperature for several days. This step reduces the population of vegetative bacterial cells, enriching for spore-forming actinomycetes like Streptomyces.
-
Serial Dilution:
-
Weigh 1 gram of the dried soil and suspend it in 9 mL of sterile saline in a test tube. Vortex thoroughly.
-
Perform a series of 10-fold dilutions by transferring 1 mL of the suspension to the next tube containing 9 mL of sterile saline, continuing this process to achieve dilutions up to 10⁻⁶.
-
-
Plating:
-
Pipette 0.1 mL from the 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilution tubes onto separate agar plates.
-
The agar medium should be supplemented with antifungal (e.g., Nystatin at 50 µg/mL) and antibacterial (e.g., Penicillin at 10 µg/mL) agents to select for Streptomyces.
-
Use a sterile spreader to evenly distribute the inoculum over the agar surface.
-
-
Incubation: Incubate the plates in an inverted position at 28-30°C for 7 to 14 days.
-
Isolation and Purification:
-
Observe the plates for colonies characteristic of Streptomyces – they are typically small, chalky, and have a dry, powdery appearance.
-
Select individual, well-isolated colonies and subculture them onto fresh agar slants to obtain pure cultures.
-
-
Screening for Antibiotic Activity:
-
Once pure cultures are established, they can be screened for the production of antimicrobial compounds using methods like the agar overlay or cross-streak method against a panel of test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
References
A Deep Dive into the Structural Nuances of Kanamycin A and Kanamycin B
For Researchers, Scientists, and Drug Development Professionals
Kanamycin, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, is a crucial weapon against a variety of bacterial infections. The commercially available form of this compound is typically a mixture of three related compounds: this compound A, the principal component, and the minor components this compound B and this compound C. While structurally very similar, the subtle differences between these analogs, particularly this compound A and this compound B, have significant implications for their biological activity and clinical applications. This technical guide provides an in-depth comparison of the chemical structures of this compound A and this compound B, supported by quantitative data, experimental protocols for their analysis, and a visual representation of their core structural divergence.
Core Structural Differences
This compound A and this compound B are both pseudo-trisaccharides, featuring a central 2-deoxystreptamine (2-DOS) ring glycosidically linked to two amino sugar moieties. The fundamental distinction between these two molecules lies in the substitution at the C2' position of the 6-amino-6-deoxy-D-glucose ring (Ring I). This compound A possesses a hydroxyl (-OH) group at this position, whereas this compound B has an amino (-NH2) group[1]. This seemingly minor alteration leads to differences in their physicochemical properties and biological efficacy.
Quantitative Data Comparison
The structural difference between this compound A and this compound B manifests in their physicochemical properties. The following table summarizes key quantitative data for a direct comparison.
| Property | This compound A | This compound B |
| Molecular Formula | C₁₈H₃₆N₄O₁₁[2][3] | C₁₈H₃₇N₅O₁₀[4][5] |
| Molecular Weight | 484.50 g/mol [2][3] | 483.51 g/mol [4][5] |
| Melting Point | >175°C (decomposes)[2] | 178-182°C (decomposes)[4][5][6] |
| Specific Rotation ([α]D) | +146° (c=1, 0.1N H₂SO₄)[2][6] | +130° (c=0.5, H₂O)[4][6]; +114° (c=0.98, H₂O)[4][6] |
| pKa Values (amino groups) | 6.40, 7.55, 8.40, 9.40 (Uncertain)[2] | N-1: 8.10, N-3: 6.78, N-2': 7.36, N-6': 8.97, N-3": 7.65[7] |
| Antibacterial Activity (MIC) | E. coli ATCC 25922: 4 µg/mL[8] | Gram-negative strains (geometric mean): 0.5 mg/L[9] |
Experimental Protocols
The separation and characterization of this compound A and this compound B are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Due to their structural similarity and lack of a strong UV chromophore, the analysis of kanamycins by HPLC often requires specific detection methods or pre-column derivatization.
-
HPLC with Evaporative Light Scattering Detection (ELSD): This method is suitable for the direct determination of this compound B in the presence of this compound A in fermentation broths.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and acetonitrile containing an ion-pairing agent like heptafluorobutyric acid.
-
Detector: ELSD, which is a universal detector that responds to any non-volatile analyte.
-
-
HPLC with UV Detection and Pre-column Derivatization: To enhance UV detection, kanamycins can be derivatized prior to injection.
-
Derivatizing Agents: Reagents such as 1-naphthyl isothiocyanate (NITC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a chromophore into the this compound molecules.
-
Separation: The resulting derivatives can be separated on a C18 column with a mobile phase typically composed of a buffered aqueous solution and an organic modifier like acetonitrile.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is particularly useful for the analysis of kanamycins in complex matrices like biological fluids. It often requires minimal sample preparation and no derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the definitive structural identification of this compound A and this compound B and for determining the protonation state of their numerous amino groups.
-
1H and 13C NMR: These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the core structure and the identification of the substituent at the C2' position.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for assigning all proton and carbon signals and for establishing the connectivity between different parts of the molecule.
-
pH Titration with NMR: By acquiring NMR spectra at various pH values, the pKa of each individual amino group can be determined by monitoring the chemical shift changes of nearby protons or carbons. This information is critical for understanding the charge state of the molecule at physiological pH and its interaction with biological targets.
Conclusion
The structural distinction between this compound A and this compound B, centered on the C2' substituent, is a prime example of how minor molecular modifications can significantly impact the properties of a drug. This compound B, with its additional amino group, exhibits different physicochemical characteristics and is reported to be less biologically active than this compound A. A thorough understanding of these differences, facilitated by robust analytical techniques like HPLC and NMR, is paramount for the effective development, quality control, and clinical application of this compound-based therapeutics. This guide provides a foundational understanding for researchers and professionals working with these important aminoglycoside antibiotics.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound CAS#: 59-01-8 [m.chemicalbook.com]
- 3. This compound | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound B [chembk.com]
- 5. This compound B - LKT Labs [lktlabs.com]
- 6. This compound [drugfuture.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibacterial Conjugates of this compound A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New derivatives of this compound B obtained by modifications and substitutions in position 6". 1. Synthesis and microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Kanamycin on the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action. It details the specific binding interactions with the 16S rRNA, the subsequent disruption of translational processes including initiation, elongation, and fidelity, and the prevalent mechanisms of bacterial resistance. This document summarizes key quantitative data, presents detailed protocols for seminal experiments used to elucidate this mechanism, and provides visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Mechanism of Action
This compound's primary mode of action is the inhibition of protein synthesis through high-affinity binding to the 30S ribosomal subunit.[1][2][3][4][5] This interaction is multifaceted, leading to a cascade of events that are detrimental to bacterial survival. The core mechanisms are detailed below.
Binding to the 30S Ribosomal Subunit
This compound binds to a specific region of the 16S ribosomal RNA (rRNA) within the 30S subunit, known as the A-site, which is crucial for decoding mRNA.[6][7] The binding pocket is located in helix 44 (h44) of the 16S rRNA.[8] Specifically, this compound interacts with four key nucleotides: A1408, G1491, A1492, and A1493 (E. coli numbering), and a single amino acid of the ribosomal protein S12.[1][9][10]
The binding of this compound induces a conformational change in the A-site, causing nucleotides A1492 and A1493 to flip out from their normal position within the helix.[8] This conformational state mimics the state of the ribosome when a cognate tRNA is bound, thereby stabilizing the binding of near-cognate or non-cognate aminoacyl-tRNAs.
Interference with Translational Processes
The binding of this compound and the subsequent conformational changes in the 30S subunit disrupt multiple stages of protein synthesis:
-
Inhibition of Initiation Complex Formation: this compound can interfere with the proper assembly of the 30S initiation complex, which consists of the 30S subunit, mRNA, and initiator fMet-tRNA.[4][6] This blockage at the very beginning of translation contributes significantly to its antibacterial activity.
-
Induction of mRNA Misreading: A primary consequence of this compound binding is the misreading of the mRNA codons.[1][2][4][5] The stabilization of incorrect codon-anticodon pairings leads to the incorporation of wrong amino acids into the growing polypeptide chain.[4][11] This results in the synthesis of non-functional or toxic proteins, which can disrupt cellular processes and contribute to cell death.[1]
-
Inhibition of Translocation: this compound also inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, a critical step in the elongation cycle of protein synthesis.[4][11][12] This leads to a stalling of the ribosome on the mRNA, further preventing the synthesis of full-length functional proteins.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data related to the interaction of this compound with the ribosomal 30S subunit and its inhibitory effects on protein synthesis.
Table 1: Binding Affinity of this compound to the 30S Ribosomal Subunit
| Parameter | Value | Organism/System | Reference |
| Kd | 9.98 µM | E. coli 16S rRNA A-site | [13] |
| Kd | ~70 µM | E. coli ibsC mRNA | [14] |
Table 2: Inhibitory Concentrations (IC50) of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 (Protein Synthesis) | 1.2 µM | E. coli cell-free system | [15] |
| IC50 (Luciferase Synthesis) | 0.02 µg/ml | M. smegmatis wild-type ribosomes | [16] |
| IC50 (Luciferase Synthesis) | 0.3 µg/ml | M. smegmatis wild-type ribosomes | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Prepare a cell-free protein synthesis reaction mix:
-
E. coli MRE-600 S30 extract
-
15 mM magnesium glutamate
-
60 mM sodium pyruvate
-
8 mM sodium oxalate
-
170.6 µg/mL E. coli MRE-600 tRNA (uncharged)
-
15 mg/mL circular pIVEX-2.3d-luc (luciferase reporter plasmid)
-
1 mg/mL T7 RNA polymerase
-
2% dimethylsulfoxide (DMSO)
-
-
Set up reactions: In a 25 µL final volume, combine the reaction mix with varying concentrations of this compound. Include a no-Kanamycin control.
-
Incubation: Incubate the reactions for 1.5 hours at 30°C.
-
Termination: Stop the reactions by adding this compound to a final concentration of 1.2 µM to all wells (except for a blank).
-
Luciferase Assay: Measure the luciferase activity in each reaction using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-Kanamycin control. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.[15]
Ribosome Filter Binding Assay
This assay is used to determine the binding affinity of this compound to the 30S ribosomal subunit.
Protocol:
-
Prepare labeled RNA: In vitro transcribe and purify the target RNA (e.g., a fragment of 16S rRNA containing the A-site). Label the RNA with a radioactive isotope (e.g., 32P) using standard techniques.
-
Prepare buffers:
-
Binding Buffer (1X): 1X PBS pH 7.6, 10.5 mM MgCl2, 2.5 mM DTT, 0.5 mM EDTA, 30% glycerol, 50 µg/ml yeast RNA, 250 µg/ml BSA.
-
Filter Buffer (1X): 1X PBS pH 7.6, 10.5 mM MgCl2, 2.5 mM DTT, 0.5 mM EDTA, 30% glycerol.
-
-
Membrane Preparation: Soak a nitrocellulose membrane (0.45 µm) and a charged nylon membrane in 1X filter buffer for at least 2 hours at room temperature.
-
Binding Reactions:
-
Set up a series of 15 µL reactions, each containing a fixed amount of labeled RNA (e.g., 0.5 fmol) and varying concentrations of this compound in 1X binding buffer. Include a no-Kanamycin control.
-
Incubate the reactions at room temperature for 30 minutes.
-
-
Filtration:
-
Assemble a dot-blot or filter manifold with the soaked membranes (nitrocellulose on top of nylon).
-
Add 85 µL of cold 1X binding buffer to each reaction.
-
Apply the reactions to the wells and filter under a gentle vacuum.
-
Wash each well with 100 µL of cold 1X binding buffer.
-
-
Quantification:
-
Dry the membranes and expose them to a phosphor screen.
-
Quantify the amount of radioactivity on the nitrocellulose membrane (bound RNA) for each reaction.
-
-
Data Analysis: Plot the fraction of bound RNA against the concentration of this compound and fit the data to a binding curve to determine the dissociation constant (Kd).[17]
Toeprinting Assay
This assay is used to map the position of the ribosome on an mRNA molecule and to assess the effect of this compound on the formation of the initiation complex.
Protocol:
-
Prepare components:
-
In vitro transcribed mRNA with a known sequence.
-
Purified 30S ribosomal subunits.
-
Initiator tRNA (fMet-tRNAfMet).
-
A DNA primer labeled with a fluorescent or radioactive tag, complementary to a region downstream of the start codon on the mRNA.
-
Reverse transcriptase.
-
dNTPs.
-
-
Formation of the Initiation Complex:
-
In a reaction tube, combine the mRNA, 30S subunits, and initiator tRNA in a suitable buffer.
-
Incubate to allow the formation of the 30S initiation complex.
-
For the experimental condition, add this compound at the desired concentration.
-
-
Primer Extension:
-
Add the labeled primer to the reaction and anneal it to the mRNA.
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.
-
The reverse transcriptase will synthesize a cDNA strand until it encounters the stalled ribosome, creating a "toeprint".
-
-
Analysis:
-
Denature the samples and run them on a sequencing gel alongside a sequencing ladder generated from the same mRNA and primer.
-
The position of the toeprint band indicates the location of the 3' edge of the ribosome on the mRNA.
-
Compare the intensity of the toeprint band in the presence and absence of this compound to determine its effect on the formation or stability of the initiation complex.
-
Mechanisms of Resistance
Bacteria have evolved several mechanisms to counteract the effects of this compound and other aminoglycosides.
-
Enzymatic Modification: The most common mechanism of resistance is the enzymatic modification of the this compound molecule by aminoglycoside-modifying enzymes (AMEs). These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of this compound, preventing it from binding to the 30S ribosomal subunit.[18]
-
Ribosomal Alterations: Mutations in the 16S rRNA gene, particularly at the this compound binding site, can reduce its affinity for the antibiotic.[19] Additionally, post-transcriptional methylation of the 16S rRNA by specific methyltransferases can also confer high-level resistance by sterically hindering this compound binding.[18][20][21] For example, methylation at G1405 or A1408 in the A-site is a clinically significant resistance mechanism.[20][21]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in vitro.
Conclusion
This compound remains a crucial antibiotic, and a thorough understanding of its mechanism of action is vital for its effective use and for the development of new strategies to combat bacterial resistance. Its interaction with the 30S ribosomal subunit is a classic example of targeted antibiotic therapy. The multifaceted disruption of protein synthesis, from initiation to elongation and fidelity, underscores its potency. Continued research into the intricate details of these interactions and the evolving resistance mechanisms is essential for the future of antibacterial drug discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The small mycobacterial ribosomal protein, bS22, modulates aminoglycoside accessibility to its 16S rRNA helix-44 binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of this compound and related antibiotics with the large subunit of ribosomes and the inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Genome-wide identification of this compound B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationships among the this compound Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 18. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of this compound-Resistant Mycobacterium tuberculosis by Identifying Mutations in the 16S rRNA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Aminoglycoside resistance 16S rRNA methyltransferases block endogenous methylation, affect translation efficiency and fitness of the host - PMC [pmc.ncbi.nlm.nih.gov]
Kanamycin's Mechanism of Action: A Technical Guide to Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanamycin, an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, has long been a tool in both clinical settings and molecular biology research. Its potent bactericidal activity stems from its ability to disrupt the intricate process of protein synthesis in prokaryotes. This in-depth technical guide elucidates the core mechanisms of this compound's action, focusing on its targeted inhibition of protein synthesis. We will delve into its binding to the ribosomal subunit, the consequential effects on translation, and the experimental methodologies used to investigate these phenomena. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's mode of action.
Core Mechanism: Targeting the 30S Ribosomal Subunit
The primary target of this compound is the 30S ribosomal subunit, a crucial component of the bacterial 70S ribosome responsible for decoding messenger RNA (mRNA). This compound binds irreversibly to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, specifically in a region known as the A-site decoding center.[1] This binding event is the linchpin of this compound's antibacterial activity, triggering a cascade of disruptive effects on protein synthesis.
The interaction between this compound and the 16S rRNA is highly specific. This compound binds to four nucleotides of the 16S rRNA and a single amino acid of the ribosomal protein S12. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in the 16S rRNA, a region that interacts with the wobble base of the transfer RNA (tRNA) anticodon.
Disruption of Protein Synthesis: A Multi-pronged Attack
This compound's binding to the 30S subunit leads to the inhibition of protein synthesis through three primary mechanisms: interference with the initiation complex, induction of mRNA misreading, and inhibition of translocation.
Interference with the Initiation Complex
This compound can interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA). By binding to the 30S subunit, this compound can obstruct the proper assembly of this complex, thereby preventing the commencement of protein synthesis.
Induction of mRNA Misreading
A hallmark of this compound's action is its ability to induce misreading of the mRNA codon by the ribosome. The binding of this compound to the A-site distorts its structure, leading to an incorrect alignment of the mRNA codon with the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[2] The accumulation of these non-functional or toxic proteins is a significant contributor to the bactericidal effect of this compound.
Inhibition of Translocation
Translocation is the process by which the ribosome moves one codon down the mRNA, a critical step in the elongation phase of protein synthesis. This compound has been shown to inhibit this process.[3][4][5][6] By binding to the 30S subunit, this compound appears to lock the ribosome in a conformation that is unfavorable for the movement along the mRNA, leading to a stall in protein synthesis.
The following diagram illustrates the central role of this compound in disrupting the key steps of protein synthesis.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound and its analogs can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) for protein synthesis and the dissociation constant (Kd) for ribosome binding are key parameters for evaluating their efficacy.
| Compound | Target Organism/System | Assay Type | IC50 (µg/mL) | Reference |
| This compound A | M. smegmatis ribosomes (in vitro) | Polypeptide synthesis inhibition | ~1 | [7] |
| This compound B | M. smegmatis ribosomes (in vitro) | Polypeptide synthesis inhibition | 0.02 | |
| This compound C | M. smegmatis ribosomes (in vitro) | Polypeptide synthesis inhibition | 0.3 | |
| Tobramycin | M. smegmatis ribosomes (in vitro) | Polypeptide synthesis inhibition | ~0.02 | |
| Dibekacin | M. smegmatis ribosomes (in vitro) | Polypeptide synthesis inhibition | ~0.02 |
| Compound | Target Molecule | Assay Type | Kd (µM) | Reference |
| This compound B | E. coli 16S rRNA A-site | MicroScale Thermophoresis (MST) | 9.98 | [1] |
Experimental Protocols
A variety of experimental techniques are employed to study the mode of action of this compound. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay using Luciferase Reporter
This assay measures the inhibition of protein synthesis by quantifying the light produced from a luciferase reporter protein synthesized in a cell-free translation system.
Materials:
-
E. coli S30 cell-free extract
-
DNA template encoding firefly luciferase under the control of a T7 promoter
-
Amino acid mixture
-
ATP and GTP
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare a master mix containing the S30 extract, amino acids, ATP, and GTP.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-kanamycin control.
-
Add the luciferase DNA template to each tube to initiate the transcription-translation reaction.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Add luciferase assay reagent to each tube according to the manufacturer's instructions.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-kanamycin control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Ribosome Binding Assay: this compound B Pull-down
This protocol identifies RNA molecules that bind to this compound B, providing insights into its potential targets within the cell.[1]
Materials:
-
This compound B-coupled agarose beads
-
Mock agarose beads (control)
-
Total RNA extracted from E. coli
-
Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 2.5 mM MgCl2, 0.1% NP40)
-
Elution buffer (Binding buffer with 5 mM this compound B)
-
RNA purification reagents
Protocol:
-
Pre-clearance: Incubate total E. coli RNA with mock agarose beads to remove non-specifically binding RNAs.
-
Binding: Incubate the pre-cleared RNA with this compound B-coupled agarose beads to allow specific binding.
-
Washing: Wash the beads extensively with binding buffer to remove unbound RNA.
-
Elution: Elute the specifically bound RNA from the beads using the elution buffer containing free this compound B.
-
RNA Purification: Purify the eluted RNA using standard RNA purification methods.
-
Analysis: Analyze the purified RNA using techniques such as RNA sequencing (RNA-seq) to identify the this compound-binding RNA species.
Toeprinting Assay to Monitor Ribosome Stalling
Toeprinting, or primer extension inhibition, is a powerful technique to map the precise location of ribosomes on an mRNA molecule. This can be used to demonstrate this compound-induced ribosome stalling, which is indicative of translocation inhibition.[8]
Materials:
-
In vitro transcription system to generate specific mRNA
-
E. coli 70S ribosomes
-
Initiator tRNA (fMet-tRNA)
-
Translation factors (IFs, EFs)
-
This compound
-
Radiolabeled DNA primer complementary to a sequence downstream of the start codon of the mRNA
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
Protocol:
-
Complex Formation: Incubate the mRNA with 70S ribosomes, initiator tRNA, and translation factors to form initiation complexes.
-
This compound Treatment: Add this compound to the reaction to induce ribosome stalling during elongation.
-
Primer Annealing: Anneal the radiolabeled primer to the mRNA in the ribosomal complex.
-
Primer Extension: Add reverse transcriptase and dNTPs to initiate cDNA synthesis from the primer. The reverse transcriptase will proceed until it encounters the stalled ribosome, creating a "toeprint".
-
Analysis: Denature the samples and run them on a sequencing gel alongside a sequencing ladder of the same mRNA. The size of the primer extension product will indicate the precise location of the ribosome stall site.
Conclusion
This compound's efficacy as an antibiotic is rooted in its specific and multifaceted disruption of bacterial protein synthesis. By binding to the 30S ribosomal subunit, it triggers a series of events including the inhibition of translation initiation, induction of mRNA misreading, and halting of ribosomal translocation. The experimental protocols outlined in this guide provide a framework for researchers to investigate these mechanisms in detail. A thorough understanding of this compound's mode of action is not only crucial for its effective use but also provides a valuable foundation for the development of novel antimicrobial agents that can combat the growing threat of antibiotic resistance.
References
- 1. Genome-wide identification of this compound B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple effects of this compound on translational accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative study of this compound action on different functions of Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of this compound and related antibiotics with the large subunit of ribosomes and the inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Theoretical Studies on Mechanism of Inactivation of this compound A by 4′-O-Nucleotidyltransferase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Kanamycin Sulfate: A Comprehensive Technical Overview of its Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
Kanamycin sulfate, a widely utilized aminoglycoside antibiotic, plays a critical role in various research and clinical applications. Derived from the bacterium Streptomyces kanamyceticus, its efficacy stems from its ability to inhibit protein synthesis in susceptible bacteria by binding to the 30S ribosomal subunit. This technical guide provides an in-depth analysis of the molecular formula and weight of this compound sulfate, essential parameters for accurate experimental design and drug development.
Molecular Composition and Weight
This compound is primarily available as this compound A, which can be formulated as a sulfate salt to enhance its stability and solubility. The addition of sulfuric acid (H₂SO₄) to this compound A results in the formation of this compound sulfate. This conversion alters the molecule's overall molecular formula and weight.
The table below summarizes the key molecular characteristics of both this compound A (the free base) and its sulfate salt.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound A | C₁₈H₃₆N₄O₁₁[1] | 484.50[1] |
| This compound Sulfate | C₁₈H₃₈N₄O₁₅S[2][3][4] | 582.58[5][6][7] |
The molecular formula for this compound sulfate can also be represented as C₁₈H₃₆N₄O₁₁ • H₂SO₄[5][8]. This notation explicitly illustrates the composition of the molecule as a salt of this compound A and sulfuric acid. The addition of the sulfuric acid molecule (molar mass approximately 98.08 g/mol ) to this compound A (molar mass 484.50 g/mol ) accounts for the increased molar mass of this compound sulfate.
Conceptual Experimental Protocol: Molecular Weight Determination via Mass Spectrometry
The accurate determination of the molecular weight of this compound sulfate is crucial for its quantification and quality control. Mass spectrometry is a powerful analytical technique for this purpose.
Objective: To determine the molecular weight of a this compound sulfate sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sulfate reference standard.
-
Dissolve the sample in a suitable solvent system, such as a mixture of water and acetonitrile with a small percentage of formic acid to facilitate ionization. The final concentration should be in the low µg/mL range.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Calibrate the instrument using a known calibration standard to ensure mass accuracy.
-
-
ESI-MS Analysis:
-
Introduce the prepared sample into the ESI source via direct infusion or through a liquid chromatography system.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules become charged, forming protonated molecules [M+H]⁺ in positive ion mode.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Acquire the mass spectrum, which will show a peak corresponding to the protonated this compound A molecule (the organic component of the salt).
-
The expected m/z for the protonated this compound A molecule [C₁₈H₃₆N₄O₁₁ + H]⁺ would be approximately 485.25.
-
The presence of the sulfate counter-ion is inferred from the sample's known identity and the measured mass of the organic component. The overall molecular weight of the salt is calculated based on the confirmed structure of the organic cation.
-
Experimental Workflow
Caption: Workflow for Molecular Weight Determination of this compound Sulfate.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermo Scientific Chemicals this compound sulfate | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound sulfate | this compound monosulfate | antibiotic | TargetMol [targetmol.com]
- 8. This compound A (sulfate) | CAS 25389-94-0 | Cayman Chemical | Biomol.com [biomol.com]
An In-depth Technical Guide to the Kanamycin Resistance Gene NPTII Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge. Understanding the molecular mechanisms by which bacteria evade the effects of antibiotics is paramount for the development of new therapeutic strategies. The neomycin phosphotransferase II (NPTII) enzyme, encoded by the nptII gene, is a key player in bacterial resistance to aminoglycoside antibiotics, particularly kanamycin. This technical guide provides a comprehensive overview of the NPTII-mediated resistance mechanism, including its biochemical function, enzymatic kinetics, and the structural basis of its activity. Detailed experimental protocols for assessing NPTII function and this compound resistance are also provided to facilitate further research in this area.
Core Mechanism of this compound Resistance
The nptII gene, originally isolated from the bacterial transposon Tn5, encodes the enzyme aminoglycoside 3'-phosphotransferase II (APH(3')-IIa).[1] This enzyme confers resistance to a range of aminoglycoside antibiotics, including this compound and neomycin, by catalyzing the transfer of the gamma-phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to the 3'-hydroxyl group of the antibiotic.[1] This phosphorylation event sterically hinders the binding of the antibiotic to its target, the 30S ribosomal subunit, thereby allowing protein synthesis to proceed unimpeded and rendering the bacterium resistant to the antibiotic's effects.
The enzymatic reaction can be summarized as follows:
This compound + ATP --NPTII--> this compound-3'-phosphate + ADP
Quantitative Data: Enzymatic Kinetics of NPTII
| Enzyme | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |
| APH(3')-Ie | This compound | 20.99 ± 1.84 | (5.08 ± 0.44) x 104 | [2] |
| APH(3')-Ie | Neomycin | 11.23 ± 1.13 | (10.98 ± 1.23) x 104 | [2] |
| APH(3')-Ia | This compound | 19.7 ± 2.5 | 8.5 x 107 | [2] |
| APH(3')-IIa (mutant Glu182Asp) | Mg2+ATP | ~9-fold increase compared to wild-type | - |
Note: Data for APH(3')-Ie and APH(3')-Ia are provided as they are closely related to APH(3')-IIa and offer valuable comparative insights.
Structural Basis of NPTII Activity
The three-dimensional structure of APH(3')-IIa in complex with this compound has been elucidated, providing critical insights into its mechanism of action.[3][4] The enzyme consists of two domains, an N-terminal and a C-terminal domain, with the active site located in a cleft between them.
Key structural features include:
-
This compound Binding Site: The this compound molecule binds in a highly negatively charged cleft within the C-terminal domain.[3][4]
-
Key Binding Residues: An acidic loop (residues 151-166) and the C-terminal residues (260-264) play a crucial role in recognizing and binding the three rings of the this compound molecule.[3][4]
-
Catalytic Residue: The catalytic base, Aspartate 190 (Asp190), is positioned adjacent to the A ring of this compound, the site of phosphoryl transfer.[3][4]
-
ATP Binding Site: The ATP binding site is located adjacent to the this compound binding site. A flexible loop (residues 28-34) is thought to fold over the incoming ATP molecule.[3][4]
Experimental Protocols
Purification of NPTII Protein
This protocol describes a four-step purification process for obtaining milligram quantities of homogeneous APH(3')-IIa.
Materials:
-
E. coli cell paste expressing NPTII
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Lysozyme
-
DNase I
-
Phenylmethylsulfonyl fluoride (PMSF)
-
Chromatography resins (e.g., DEAE-Sepharose, CM-Sepharose, Phenyl-Sepharose, and a final polishing step on a gel filtration column like Superdex 75)
-
Chromatography system (FPLC or similar)
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer. Add lysozyme, DNase I, and PMSF and incubate on ice to lyse the cells.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble NPTII protein.
-
Ion-Exchange Chromatography (Anion Exchange): Load the clarified lysate onto a DEAE-Sepharose column equilibrated with Lysis Buffer. Elute the bound proteins with a linear salt gradient (e.g., 150 mM to 1 M NaCl). Collect fractions and assay for NPTII activity.
-
Ion-Exchange Chromatography (Cation Exchange): Pool the active fractions from the DEAE column, dialyze against a low-salt buffer, and load onto a CM-Sepharose column. Elute with a salt gradient.
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing ammonium sulfate gradient.
-
Gel Filtration Chromatography: As a final polishing step, concentrate the active fractions and load them onto a Superdex 75 gel filtration column to separate proteins based on size.
-
Purity Analysis: Assess the purity of the final NPTII protein preparation by SDS-PAGE.
NPTII Enzyme Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from [γ-32P]ATP to this compound.[5][6]
Materials:
-
Purified NPTII enzyme
-
This compound sulfate solution
-
[γ-32P]ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, a known concentration of this compound, and purified NPTII enzyme.
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spotting: Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA). Spot a portion of the reaction mixture onto a P81 phosphocellulose paper disc.
-
Washing: Wash the P81 paper discs multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP. The phosphorylated this compound will bind to the negatively charged paper.
-
Scintillation Counting: Place the washed and dried P81 paper discs into scintillation vials with scintillation fluid.
-
Quantification: Measure the radioactivity using a liquid scintillation counter. The amount of incorporated 32P is proportional to the NPTII enzyme activity.
Determination of Minimum Inhibitory Concentration (MIC) of this compound
The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterial strain.[7][8][9]
Materials:
-
NPTII-expressing bacterial strain and a sensitive control strain
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should span the expected MIC. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Inoculum: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate (except the sterility control) with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
References
- 1. protocols.io [protocols.io]
- 2. Frontiers | APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate [frontiersin.org]
- 3. The crystal structure of aminoglycoside-3'-phosphotransferase-IIa, an enzyme responsible for antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive and simple assay for neomycin phosphotransferase II activity in transgenic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
UV-Visible Spectrophotometry for Kanamycin Quantification
An In-depth Technical Guide to the Spectroscopic Properties of Kanamycin for Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and their application in quantitative analysis. This compound, an aminoglycoside antibiotic, lacks a strong intrinsic chromophore or fluorophore, making its direct quantification by conventional UV-Vis spectrophotometry or spectrofluorometry challenging. Consequently, various indirect methods involving derivatization, nanoparticle interactions, and fluorescent probes have been developed. This guide details the principles, experimental protocols, and quantitative parameters of these key spectroscopic techniques.
Direct UV-Vis detection of this compound is impractical due to its poor absorption in the UV-Vis region. However, several indirect colorimetric methods have been established, primarily relying on nanoparticle-based assays or chemical derivatization to produce a measurable color change.
Nanoparticle-Based Colorimetric Assays
Gold (AuNPs) and silver (AgNPs) nanoparticles are widely employed for the colorimetric quantification of this compound. These methods are based on the principle that this compound can induce or inhibit the aggregation of nanoparticles, leading to a change in their surface plasmon resonance (SPR) and a corresponding color change that can be quantified spectrophotometrically.
One common strategy involves the use of this compound-specific aptamers. In one such method, aptamers bound to the surface of AuNPs prevent their aggregation. The introduction of this compound, which binds specifically to the aptamer, causes the aptamer to detach from the AuNPs, leading to their aggregation and a color change from red to blue.[1][2] Another approach is based on target-induced growth of AuNPs, where the aptamer initially blocks the AuNP surface, and the presence of this compound allows for further growth of the nanoparticles upon addition of HAuCl4 and NH2OH, resulting in a color and absorbance change.[1]
Similar to AuNPs, AgNPs can be functionalized to detect this compound. For instance, chlortetracycline-coated AgNPs have been used for the ratiometric detection of this compound.[3] The interaction between this compound and the functionalized AgNPs causes a change in the UV-Vis spectrum, which can be correlated to the this compound concentration.
Derivatization-Based Colorimetric Methods
Chemical derivatization introduces a chromophore into the this compound molecule, allowing for its quantification by UV-Vis spectrophotometry.
This compound can be derivatized with vanillin in an alkaline medium (borate buffer, pH 12) to produce a colored chromogen with maximum absorbance at 404 nm.[4]
In an acidic environment (citric phosphate buffer, pH 3.5), this compound can form a binary complex with eosin. This complex can be measured at 548 nm.[4]
For analysis by HPLC-UV, this compound can be derivatized with phenylisocyanate. The resulting derivative has a UV absorbance maximum at approximately 240 nm.[5]
Fluorescence Spectroscopy for this compound Quantification
Fluorescence-based methods generally offer higher sensitivity compared to colorimetric assays. These techniques often involve the use of aptamers and fluorescent probes.
Aptamer-Based Fluorescent Sensors
Aptamers, single-stranded DNA or RNA molecules that bind to specific targets, are commonly used in fluorescent sensing of this compound. A typical setup involves a fluorescently labeled aptamer and a quencher, such as reduced graphene oxide (RGO). In the absence of this compound, the aptamer adsorbs onto the RGO surface, and its fluorescence is quenched. The addition of this compound causes the aptamer to fold into a three-dimensional structure to bind the target, leading to its desorption from the RGO and restoration of fluorescence.[6]
Molecular Probes
A novel molecular probe, tetraphenylethylene-functionalized this compound (TPE-kana 1), has been synthesized for the detection of bovine serum albumin (BSA). This probe exhibits aggregation-induced emission (AIE) with an emission band at 476 nm upon excitation at 310 nm.[7] While this specific probe is designed for BSA detection, the principle of functionalizing this compound to create a fluorescent molecule demonstrates a potential strategy for its direct quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various spectroscopic methods used for this compound quantification.
| Method Type | Specific Method | Linear Range | Limit of Detection (LOD) | Wavelength (nm) | Reference |
| UV-Vis Spectrophotometry | AuNP-Aptamer (Growth) | 20 - 100 nM | 9.21 nM | - | [1] |
| AuNP-Aptamer (Aggregation) | 1 - 500 nM | 1 nM | 527 | [2] | |
| 6-TG-AuNP | 0.005 - 18 µM | 1.8 nM | 620/520 (ratio) | [3] | |
| Chlortetracycline-AgNP | - | 120 - 480 pM | 540/400 (ratio) | [3] | |
| Eosin Complex | 1 - 5 µg/mL | - | 548 | [4] | |
| Vanillin Derivatization | 5 - 30 µg/mL | - | 404 | [4] | |
| Phenylisocyanate Derivatization (HPLC-UV) | - | - | 240 | [5] | |
| Fluorescence Spectroscopy | RGO-Aptasensor (Bovine Serum) | 100 pM - 1 nM | - | - | [6] |
| RGO-Aptasensor (Pre-treated Milk) | 1 - 20 pM | - | - | [6] | |
| RGO-Aptasensor (Raw Milk) | 20 pM - 1 nM | 20 pM | - | [6] | |
| TPE-kana 1 Probe | - | 2.87 nM (for BSA) | Ex: 310, Em: 476 | [7] |
Experimental Protocols
Protocol 1: AuNP-Aptamer Based Colorimetric Assay
This protocol is a generalized procedure based on the principles described in the literature.[1][2]
-
Preparation of AuNPs: Synthesize AuNPs by reducing HAuCl4 with a suitable reducing agent (e.g., citrate).
-
Functionalization of AuNPs: Incubate the AuNPs with a this compound-specific aptamer to allow the aptamer to adsorb onto the nanoparticle surface.
-
Sample Incubation: Add the this compound-containing sample to the aptamer-functionalized AuNP solution and incubate for a specific period to allow for the binding of this compound to the aptamer.
-
Aggregation/Growth:
-
For aggregation-based assays, the binding of this compound to the aptamer will induce aggregation.
-
For growth-based assays, add HAuCl4 and a reducing agent (e.g., NH2OH) to induce further growth of the nanoparticles.
-
-
Spectrophotometric Measurement: Measure the UV-Vis spectrum of the solution. For aggregation assays, monitor the change in absorbance at specific wavelengths (e.g., 527 nm). For growth assays, monitor the shift in the maximum absorption wavelength.
-
Quantification: Correlate the absorbance change or wavelength shift to the this compound concentration using a calibration curve.
Protocol 2: Derivatization with Vanillin for Colorimetric Detection
This protocol is based on the method described by Green Simple Spectrophotometric Methods for Determination of this compound Sulfate using Eosin and Vanillin Reagents.[4]
-
Reagent Preparation:
-
Prepare a standard stock solution of this compound sulfate.
-
Prepare a vanillin reagent solution.
-
Prepare a borate buffer solution at pH 12.
-
-
Derivatization Reaction:
-
In a reaction vessel, mix a known volume of the this compound sample or standard with the borate buffer.
-
Add the vanillin reagent and mix thoroughly.
-
Heat the mixture for a specified time and temperature to allow for color development.
-
-
Spectrophotometric Measurement: After cooling to room temperature, measure the absorbance of the resulting colored solution at 404 nm against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of this compound standards. Use this curve to determine the concentration of this compound in the unknown sample.
Protocol 3: Aptamer-Based Fluorescence Quenching Assay
This protocol is a generalized procedure based on the principles of RGO-based fluorescent aptasensors.[6]
-
Reagent Preparation:
-
Prepare a solution of a fluorescently labeled this compound-specific aptamer (e.g., FAM-labeled aptamer).
-
Prepare a dispersion of a quencher, such as reduced graphene oxide (RGO).
-
-
Fluorescence Quenching: Mix the fluorescently labeled aptamer solution with the RGO dispersion. The fluorescence of the aptamer will be quenched due to its adsorption onto the RGO surface.
-
Sample Incubation: Add the this compound-containing sample to the aptamer-RGO mixture and incubate to allow the aptamer to bind to this compound. This binding will cause the aptamer to detach from the RGO surface.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solution at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Quantification: The increase in fluorescence intensity is proportional to the concentration of this compound. Create a calibration curve using known concentrations of this compound to quantify the amount in the sample.
Visualizations
References
- 1. UV-visible spectroscopic detection of this compound based on target-induced growth of gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Aptamer-based spectrophotometric detection of this compound in milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aminoglycoside antibiotic this compound functionalized tetraphenylethylene molecular probe for highly selective detection of bovine serum albumin protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kanamycin Degradation Pathway and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanamycin, a widely used aminoglycoside antibiotic, is subject to various degradation pathways that can impact its efficacy and contribute to the environmental dissemination of antibiotic resistance. Understanding these degradation mechanisms and the resulting byproducts is crucial for drug development, stability studies, and environmental remediation efforts. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, including hydrolysis, oxidation, photodegradation, and enzymatic degradation. It details the chemical structures of known byproducts, presents quantitative data on degradation kinetics, and offers detailed experimental protocols for studying these processes.
Introduction
This compound is an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus. Its bactericidal action stems from its ability to bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis. The this compound molecule consists of three rings: a central 2-deoxystreptamine (2-DOS) ring glycosidically linked to 6-amino-6-deoxy-D-glucose (kanosamine) and 3-amino-3-deoxy-D-glucose (3-glucosamine). The stability of this structure is a critical factor in its therapeutic efficacy and environmental persistence.
This guide delves into the chemical and biological transformation of this compound, providing researchers with the necessary information to investigate its degradation and develop strategies to mitigate its environmental impact.
This compound Degradation Pathways
This compound can be degraded through several pathways, each yielding a unique set of byproducts. The primary degradation routes are:
-
Hydrolysis: Cleavage of the glycosidic bonds, typically under acidic or high-temperature conditions.
-
Oxidation: Modification of the amino or hydroxyl groups by oxidizing agents.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
-
Enzymatic Degradation: Modification or cleavage by enzymes, often associated with bacterial resistance mechanisms.
Hydrolysis
Hydrolysis of this compound primarily involves the cleavage of the glycosidic linkages connecting the amino sugar rings to the central 2-deoxystreptamine core. This process is accelerated under acidic conditions and high temperatures.
Byproducts of Acid Hydrolysis:
Under strong acid hydrolysis (e.g., refluxing in 6 N HCl), this compound breaks down into its constituent components[1][2]:
-
2-deoxystreptamine (Compound A)
-
6-amino-6-deoxy-D-glucose (Kanosamine or Compound B)
-
3-amino-3-deoxy-D-glucose (3-Glucosamine or Compound C)
References
Biosynthesis of Kanamycin in Streptomyces kanamyceticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of Kanamycin in Streptomyces kanamyceticus. The document covers the core biosynthetic pathway, quantitative data on production, and detailed experimental protocols for key research methodologies. Visualizations of critical pathways and workflows are included to facilitate understanding.
The this compound Biosynthetic Pathway
This compound is an aminoglycoside antibiotic naturally produced by the soil bacterium Streptomyces kanamyceticus. Its biosynthesis is a complex process involving a series of enzymatic reactions encoded by a dedicated gene cluster. The final product is typically a mixture of this compound A, the major component, and this compound B, a minor byproduct, which differ by a single functional group at the C2' position.[1][2]
The biosynthesis of this compound originates from D-glucose and involves the formation of a central 2-deoxystreptamine (2-DOS) ring, which is subsequently glycosylated. Two distinct pathways have been proposed for this compound biosynthesis: a linear pathway and a parallel pathway.
Recent studies involving gene knockout and metabolic engineering in S. kanamyceticus have provided strong evidence for a linear pathway where this compound B is a direct precursor to this compound A.[1][2] This conversion is catalyzed by the sequential action of two enzymes, KanJ (a dioxygenase) and KanK (a reductase).[1][2]
Below is a diagram illustrating the linear biosynthetic pathway leading to this compound A.
Quantitative Data on this compound Production
Metabolic engineering strategies have been successfully employed to modulate the production of this compound A and B in S. kanamyceticus. The following tables summarize quantitative data from studies involving gene knockout and overexpression to enhance the production of specific this compound congeners.
| Strain | Key Genetic Modification | This compound A Titer (µg/mL) | This compound B Titer (µg/mL) | Fold Change in this compound B | Reference |
| S. kanamyceticus CG305 (Wild-Type) | - | 4039 ± 122 | 278 ± 13 | - | [1] |
| S. kanamyceticus ΔkanJ | Deletion of kanJ | Not detected | 3268 ± 255 | ~12-fold increase | [1] |
| S. kanamyceticus JKE4 (kanJ/kanK overexpression) | Three copies of kanJ and kanK | - | 128 ± 20 | ~54% decrease | [1] |
| S. kanamyceticus 12-6-4 | Single copy of gene cluster | - | 196 | - | [3] |
| S. kanamyceticus 12-6 | Average of 3 copies of gene cluster | - | 376 | ~1.9-fold increase | [3] |
| Fermentation Condition | This compound Titer (µg/mL) | Reference |
| Shake flask, optimized medium, 3 days | 200 | [4] |
| 5-L fermenter, optimized conditions, 4 days | 350 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Fermentation for this compound Production
This protocol is optimized for high-yield production of this compound in S. kanamyceticus.
3.1.1. Media Composition
-
Seed Medium: Soluble starch (20 g/L), cold-pressed soybean meal (25 g/L), glucose (5 g/L), NaNO₃ (1.5 g/L), yeast powder (1 g/L), CaCO₃ (1 g/L).[1]
-
Fermentation Medium: Soluble starch (25 g/L), soybean meal (30 g/L), maltose (60 g/L), NaNO₃ (8 g/L), ZnSO₄ (0.1 g/L), FeSO₄ (0.07 g/L).[1]
3.1.2. Fermentation Protocol
-
Inoculate 50 mL of seed medium in a 250-mL flask with spores or a mycelial suspension of S. kanamyceticus.
-
Incubate at 28°C with shaking at 200 rpm for 40-48 hours.[1][4]
-
Inoculate 30 mL of fermentation medium in a 250-mL flask with 3 mL (10% v/v) of the seed culture.[1]
-
Incubate at 28-30°C with shaking at 200 rpm for 5-7 days.[1][4] The optimal pH for production is between 8.0 and 8.6.[4]
-
Monitor this compound production at desired time points by collecting culture broth for analysis.
Gene Knockout in S. kanamyceticus via Intergeneric Conjugation
This protocol describes the deletion of a target gene (e.g., kanJ) in S. kanamyceticus using an E. coli donor strain.
3.2.1. Protocol Details
-
Construct Knockout Plasmid: Clone the upstream and downstream flanking regions of the target gene into an E. coli-Streptomyces shuttle vector such as pSET152.
-
Prepare Donor Strain: Transform the knockout plasmid into the donor E. coli strain ET12567/pUZ8002.
-
Prepare Recipient Strain: Prepare a spore suspension or mycelial culture of S. kanamyceticus.
-
Conjugation:
-
Mix the E. coli donor cells with the S. kanamyceticus recipient cells. An optimal donor-to-recipient ratio for mycelia is 1:1 (10⁷:10⁷).
-
Spread the mixture onto MS (Mannitol Soya flour) agar plates and incubate at 28°C for 10-12 hours.
-
Overlay the plates with 1 mL of sterile water containing nalidixic acid (to select against E. coli) and apramycin (to select for the integrated plasmid).
-
Continue incubation at 28°C for 3-5 days until exconjugant colonies appear.
-
-
Screen for Double Crossover Mutants: Culture the exconjugants on a medium without apramycin to allow for the second crossover event (excision of the vector). Subsequently, screen for apramycin-sensitive colonies, which are putative double crossover mutants.
-
Verification: Confirm the gene deletion in the apramycin-sensitive colonies by PCR using primers flanking the target gene and by sequencing.
Quantification of this compound A and B by HPLC
This protocol details the extraction and quantification of this compound A and B from fermentation broth.
3.3.1. Sample Preparation
-
Collect 10 mL of culture broth.
-
Adjust the pH to 2.0 with H₂SO₄ and stir for 30 minutes.
-
Centrifuge at 14,500 x g for 10 minutes.
-
Collect the supernatant and adjust the pH to 7.0 with NaOH.
-
Centrifuge again at 14,500 x g for 10 minutes to remove any precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.[1]
3.3.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., Agilent Technologies C18).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 65:35, v/v) containing an ion-pairing agent like heptafluorobutyric acid (HFBA) (e.g., 11.6 mM).
-
Flow Rate: 0.5 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) is suitable for direct detection. Alternatively, pre-column derivatization can be used for UV detection.
-
Quantification: Generate a standard curve using known concentrations of this compound A and B standards.
Mandatory Visualizations
Signaling Pathway (Hypothetical Regulatory Cascade)
While the specific signaling pathways regulating this compound biosynthesis are not fully elucidated, a hypothetical regulatory cascade involving a two-component system and a pathway-specific activator is presented below.
Experimental Workflow: Heterologous Expression and Purification
The following diagram outlines a typical workflow for the heterologous expression of a this compound biosynthetic enzyme (e.g., His-tagged KanJ) in E. coli and its subsequent purification.
References
- 1. Modulation of this compound B and this compound A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of this compound B and this compound A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amplification of the entire this compound biosynthetic gene cluster during empirical strain improvement of Streptomyces kanamyceticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
Methodological & Application
Kanamycin Selection in E. coli Transformation: A Detailed Guide
Application Note
Kanamycin is an aminoglycoside antibiotic widely utilized as a selective agent in molecular biology for the isolation of successfully transformed Escherichia coli cells.[1][2] It functions by binding to the 30S ribosomal subunit of prokaryotes, thereby inhibiting protein synthesis and leading to cell death.[1][3] Plasmids engineered for selection in E. coli often carry a this compound resistance gene (kanR), which encodes an enzyme, typically an aminoglycoside phosphotransferase, that inactivates the antibiotic.[4] This allows for the selective growth of bacteria that have successfully incorporated the plasmid.
The effective concentration of this compound for selection is a critical parameter that can be influenced by several factors, including the specific E. coli strain, the copy number of the plasmid, and the composition of the culture medium.[5][6] While a concentration of 50 µg/mL is widely recommended for plasmid selection, the optimal concentration can vary.[7][8] Therefore, it is often advisable to empirically determine the optimal concentration for your specific experimental conditions.[7]
This document provides detailed protocols for the preparation of this compound solutions, determination of the optimal selection concentration, and transformation of E. coli with subsequent selection on this compound-containing media.
Quantitative Data Summary
The following table summarizes the generally recommended concentrations of this compound for the selection of transformed E. coli. It is important to note that these are starting points, and optimization may be required.
| Vector Type | E. coli Strain | Recommended this compound Concentration (µg/mL) | Typical Range to Test (µg/mL) | Reference |
| High-copy plasmids | DH5α, JM109, TOP10 | 50 | 25 - 75 | [7][8] |
| Low-copy plasmids | DH5α, JM109, TOP10 | 25 - 30 | 10 - 50 | [6][7] |
| Cosmids | Any | 20 | 10 - 30 | [7] |
| Expression plasmids (e.g., pET vectors) | BL21(DE3) | 30 - 50 | 20 - 100 | [6][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a 1000X this compound stock solution.
Materials:
-
This compound monosulfate powder
-
Sterile, deionized or distilled water
-
Sterile 15 mL conical tube or appropriate vessel
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh out 500 mg of this compound monosulfate powder and transfer it to the sterile 15 mL conical tube.[1][10]
-
Vortex or mix thoroughly until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[10][11]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage, where they are stable for up to one year.[1][10] For short-term use, aliquots can be stored at 2-8°C.[7]
Protocol 2: Determining the Optimal this compound Selection Concentration
This protocol outlines the steps to determine the minimal inhibitory concentration (MIC) of this compound for your specific E. coli strain, which will inform the optimal selection concentration.
Materials:
-
Competent E. coli cells (the strain you will be transforming)
-
LB agar plates
-
This compound stock solution (50 mg/mL)
-
Sterile LB broth
-
Sterile spreader
-
Incubator at 37°C
Procedure:
-
Prepare a series of LB agar plates containing varying concentrations of this compound (e.g., 0 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, 75 µg/mL, and 100 µg/mL).[7] To do this, cool the molten LB agar to approximately 50-55°C before adding the appropriate volume of this compound stock solution.
-
Thaw an aliquot of your competent E. coli cells on ice.
-
In a sterile microcentrifuge tube, dilute the competent cells 1:10 in sterile LB broth.
-
Plate 100 µL of the diluted, untransformed competent cells onto each of the prepared this compound plates.
-
Use a sterile spreader to evenly distribute the cells across the surface of the agar.
-
Incubate the plates at 37°C for 16-24 hours.
-
Observe the plates and determine the lowest concentration of this compound that completely inhibits the growth of the untransformed E. coli. This is the minimal inhibitory concentration (MIC).
-
The optimal this compound selection concentration for your transformations should be slightly higher than the MIC to ensure robust selection. A concentration of 1.5 to 2 times the MIC is a good starting point.
Protocol 3: E. coli Transformation with this compound Selection
This protocol describes a standard heat-shock transformation procedure for E. coli followed by selection on this compound-containing plates.
Materials:
-
Competent E. coli cells
-
Plasmid DNA (with this compound resistance gene)
-
Control DNA (optional, a plasmid without this compound resistance)
-
Sterile microcentrifuge tubes
-
Water bath at 42°C
-
Ice
-
Sterile SOC or LB broth
-
LB agar plates containing the predetermined optimal concentration of this compound
-
Sterile spreader
-
Incubator at 37°C
Procedure:
-
Thaw an aliquot of competent E. coli cells on ice for each transformation and control.[12]
-
Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the competent cells.[12] For a negative control, add the same volume of sterile water or a plasmid without the this compound resistance gene.
-
Gently mix by flicking the tube and incubate on ice for 20-30 minutes.[9][12]
-
Heat-shock the cells by placing the tubes in a 42°C water bath for 45-90 seconds.[4][13] The exact time will depend on the specific competent cells being used.
-
Immediately transfer the tubes back to ice for 2 minutes.[4][12]
-
Add 250-950 µL of sterile SOC or LB broth (without antibiotic) to each tube.[4][12]
-
Incubate the tubes at 37°C for 1 hour with gentle shaking (approximately 200-250 rpm). This recovery period is crucial for the expression of the this compound resistance gene.[3][14]
-
Plate 100-200 µL of the cell suspension onto LB agar plates containing the optimal concentration of this compound.
-
Use a sterile spreader to evenly distribute the cells.
-
Incubate the plates in an inverted position at 37°C for 12-16 hours, or until colonies are visible.[3]
-
Expected results: Plates with cells transformed with the this compound-resistant plasmid should show colonies. The negative control plates (no plasmid or plasmid without resistance) should have no growth.
Visualizations
Caption: Mechanism of this compound Action and Resistance.
Caption: E. coli Transformation and Selection Workflow.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. goldbio.com [goldbio.com]
- 8. Transforming E.coli with Engineered Plasmid [sigmaaldrich.com]
- 9. Preparation of competent E [liverpool.ac.uk]
- 10. static.igem.wiki [static.igem.wiki]
- 11. This compound Stock Solution [novoprolabs.com]
- 12. ulab360.com [ulab360.com]
- 13. dnalc.cshl.edu [dnalc.cshl.edu]
- 14. academic.oup.com [academic.oup.com]
Kanamycin in Bacterial Culture: A Detailed Guide to Application and Protocol Optimization
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the effective use of Kanamycin as a selective agent in bacterial culture media. This compound is an aminoglycoside antibiotic widely employed in molecular biology to select for cells that have been successfully transformed with a plasmid containing a this compound resistance gene.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis.[1][2][3][4] It binds to the 30S ribosomal subunit of bacteria, which interferes with the translation process and causes misreading of the mRNA.[1][2][3][5] This leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.[1][2] The resistance gene, often neomycin phosphotransferase II (NPTII or kanR), inactivates this compound through enzymatic modification, allowing for the selective growth of transformed bacteria.[2]
Recommended this compound Concentrations
The optimal working concentration of this compound can vary depending on the bacterial species, the plasmid copy number, and the specific experimental conditions. It is always recommended to empirically determine the optimal concentration for your specific strain and plasmid combination.[6] However, general guidelines for commonly used bacteria are provided below.
| Bacterial Species | Plasmid Type | Recommended this compound Concentration (µg/mL) | References |
| Escherichia coli (e.g., DH5α, JM109) | High-copy plasmids | 50 | [2] |
| Escherichia coli (e.g., DH5α, JM109) | Low-copy plasmids (e.g., cosmids) | 20 | [2] |
| Agrobacterium tumefaciens | - | 50 - 100 | |
| General Cell Culture | - | 100 |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a 1000X this compound stock solution.
Materials:
-
This compound sulfate powder
-
Sterile, deionized or distilled water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 0.5 g of this compound sulfate powder.
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add 10 mL of sterile, deionized or distilled water to the tube.
-
Vortex the solution until the this compound sulfate is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile this compound stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage (up to one year).
Adding this compound to Bacterial Culture Media
Procedure:
-
Prepare your desired bacterial culture medium (e.g., Luria-Bertani (LB) agar or broth) and autoclave it.
-
Allow the medium to cool to approximately 50-55°C. Adding the antibiotic to overly hot media can cause its degradation.
-
Thaw a frozen aliquot of the this compound stock solution.
-
Add the this compound stock solution to the cooled medium to achieve the desired final concentration. For example, to achieve a final concentration of 50 µg/mL in 1 liter of medium, add 1 mL of a 50 mg/mL stock solution.
-
Mix the medium thoroughly to ensure even distribution of the antibiotic.
-
For agar plates, pour the medium into sterile petri dishes and allow them to solidify.[2]
Protocol for Determining the Optimal this compound Concentration
This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound for a specific bacterial strain, which is crucial for establishing the optimal selective concentration.
Materials:
-
Your untransformed bacterial strain of interest (e.g., E. coli DH5α, Agrobacterium tumefaciens LBA4404)
-
LB agar plates
-
This compound stock solution (50 mg/mL)
-
Sterile LB broth
-
Spectrophotometer
-
Sterile culture tubes and spreader
Procedure:
-
Prepare a range of this compound concentrations: Prepare a series of LB agar plates containing a range of this compound concentrations. A good starting range is 0, 10, 25, 50, 75, and 100 µg/mL.[2][6]
-
Prepare an overnight culture: Inoculate 5 mL of sterile LB broth with a single colony of your untransformed bacterial strain. Incubate overnight at the appropriate temperature with shaking.
-
Standardize the cell density: The next day, measure the optical density (OD600) of the overnight culture. Dilute the culture in fresh, sterile LB broth to a standardized OD600 of approximately 0.1.
-
Plate the bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared this compound plates, including the control plate (0 µg/mL).
-
Incubate: Incubate the plates at the optimal growth temperature for your bacterial strain for 16-24 hours.
-
Determine the MIC: Examine the plates and identify the lowest concentration of this compound that completely inhibits the growth of the untransformed bacteria. This is the Minimum Inhibitory Concentration (MIC).
-
Select the working concentration: The optimal working concentration for selecting transformed colonies should be slightly higher than the MIC (e.g., 1.5x to 2x the MIC) to ensure stringent selection and prevent the growth of satellite colonies.[6]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing this compound concentration and duration of delayed selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Agrobacterium mediated genetic transformation of cotyledonary node explants of Vigna radiata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing this compound concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Transformation Protocol for Increased Efficiency of Genetic Transformation in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual Antibiotic Selection with Kanamycin and Ampicillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical application of dual antibiotic selection using Kanamycin and Ampicillin. This technique is pivotal for the stable maintenance of two separate plasmids within a single host organism, a common requirement in co-expression studies, protein-protein interaction analysis, and complex metabolic engineering.
Introduction to Dual Antibiotic Selection
In molecular biology, the introduction of foreign DNA into a host cell, a process known as transformation, is a fundamental technique. To ensure that only the cells that have successfully incorporated the desired plasmid(s) survive and propagate, a selectable marker is employed. Antibiotic resistance genes are the most common type of selectable markers. Dual antibiotic selection is a powerful extension of this principle, utilized when the experimental design necessitates the presence and maintenance of two distinct plasmids within the same host cell. By incorporating a different antibiotic resistance gene on each plasmid (e.g., this compound resistance on one and Ampicillin resistance on the other), researchers can apply selective pressure that ensures the retention of both plasmids.[1][2] This method provides a highly stringent selection environment, minimizing the occurrence of false positives.[3]
Mechanisms of Action and Resistance
A clear understanding of the mechanisms of action of the selected antibiotics and the corresponding resistance mechanisms is crucial for successful dual selection.
This compound
This compound is an aminoglycoside antibiotic that functions by inhibiting protein synthesis in bacteria.[4] It irreversibly binds to the 30S ribosomal subunit, leading to a misreading of the mRNA template during translation.[4][5] This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death.[4] this compound is a bactericidal agent.[4]
The most common resistance mechanism against this compound is the enzymatic inactivation of the antibiotic. The neomycin phosphotransferase II (NPTII or neo) gene, often referred to as the this compound resistance gene (kanR), encodes an aminoglycoside 3'-phosphotransferase.[6][7] This enzyme catalyzes the phosphorylation of this compound, rendering it unable to bind to the ribosome and thus detoxifying the cell.[7]
Ampicillin
Ampicillin belongs to the β-lactam class of antibiotics.[4] Its mode of action involves the inhibition of bacterial cell wall synthesis.[8] Specifically, Ampicillin targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By disrupting cell wall integrity, Ampicillin causes cell lysis and death, particularly in actively dividing bacteria.[7][9]
Resistance to Ampicillin is most commonly conferred by the β-lactamase gene (bla or ampR).[7][9] This gene produces the enzyme β-lactamase, which is often secreted by the bacteria.[10] β-lactamase hydrolyzes the β-lactam ring in the Ampicillin molecule, inactivating the antibiotic before it can reach its target PBPs.[9]
Key Considerations for Dual Selection
Several factors must be considered to ensure the successful implementation of a dual selection strategy with this compound and Ampicillin.
-
Stability of Antibiotics: this compound is generally more stable in culture media than Ampicillin.[2] Ampicillin can be degraded by the secreted β-lactamase, which can lead to the growth of "satellite" colonies – non-resistant cells that can survive in the vicinity of a resistant colony where the ampicillin has been depleted.[2][10] To mitigate this, using fresh plates and a higher concentration of Ampicillin is recommended.[10]
-
Toxicity: The combination of this compound and Ampicillin can exhibit higher toxicity to E. coli compared to single antibiotic selection, which may result in lower transformation efficiency.[2]
-
Recovery Period: After transformation, a recovery period in antibiotic-free medium is crucial. This allows the cells to express the antibiotic resistance genes before being subjected to selective pressure. A recovery time of 60 minutes is often recommended for this compound resistance expression.[2][7]
-
Concentration Optimization: The optimal concentrations of this compound and Ampicillin can vary depending on the bacterial strain, plasmid copy number, and experimental conditions. It is advisable to perform a titration experiment to determine the minimal inhibitory concentration (MIC) for each antibiotic and in combination.
Quantitative Data Summary
The following tables summarize typical working concentrations and other quantitative parameters for dual selection with this compound and Ampicillin.
Table 1: Recommended Antibiotic Concentrations for E. coli
| Antibiotic | Stock Concentration | Working Concentration (Liquid Culture) | Working Concentration (Agar Plates) |
| This compound | 25-50 mg/mL in H₂O | 25-50 µg/mL[11][12] | 25-50 µg/mL[11][13] |
| Ampicillin | 50-100 mg/mL in H₂O | 50-100 µg/mL[3][11] | 50-100 µg/mL[3][11] |
Table 2: Transformation and Selection Parameters
| Parameter | Recommended Value | Notes |
| Post-Transformation Recovery Time | 60 minutes[2][7] | Allows for expression of resistance genes. |
| Incubation Temperature | 37°C | Standard for most E. coli strains. |
| Incubation Time (Plates) | 12-18 hours | Until colonies are of a suitable size for picking. |
Experimental Protocols
Protocol for Preparation of Antibiotic Stock Solutions
-
This compound Stock Solution (25 mg/mL):
-
Weigh 250 mg of this compound sulfate powder.
-
Dissolve in 10 mL of sterile deionized water.
-
Filter-sterilize through a 0.22 µm filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C.
-
-
Ampicillin Stock Solution (100 mg/mL):
-
Weigh 1 g of Ampicillin sodium salt powder.
-
Dissolve in 10 mL of sterile deionized water.
-
Filter-sterilize through a 0.22 µm filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C. Note: Ampicillin is less stable than this compound; it is advisable to use fresh aliquots.
-
Protocol for Transformation of Competent E. coli
This protocol is a general guideline for the heat-shock transformation of chemically competent E. coli.
-
Thaw a 50 µL aliquot of competent cells on ice.
-
Add 1-5 µL of each plasmid DNA (co-transformation) to the competent cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.[2]
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.[2][11]
-
Immediately transfer the tube back to ice for 2 minutes.[2]
-
Add 900 µL of sterile SOC or LB broth (without antibiotics) to the tube.[2]
-
Incubate the tube at 37°C for 60 minutes with shaking (200-250 rpm) to allow for the expression of the antibiotic resistance genes.[2]
-
Spread 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing both this compound and Ampicillin at their final working concentrations.
-
Incubate the plates overnight (12-18 hours) at 37°C.
Protocol for Dual Antibiotic Selection in Liquid Culture
-
Prepare sterile LB broth containing the desired final concentrations of both this compound and Ampicillin.
-
Inoculate the dual-antibiotic broth with a single colony from a fresh dual-selection agar plate.
-
Incubate the culture at 37°C with shaking (200-250 rpm) overnight or until the desired optical density is reached.
Visualizations
Caption: Mechanisms of action for this compound and Ampicillin.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Multiple Antibiotic Resistance Plasmids Allow Scalable, PCR-Mediated DNA Manipulation and Near-Zero Background Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. This compound A - Wikipedia [en.wikipedia.org]
- 6. scholars.fhsu.edu [scholars.fhsu.edu]
- 7. blog.addgene.org [blog.addgene.org]
- 8. futurescienceleaders.com [futurescienceleaders.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. 2022.igem.wiki [2022.igem.wiki]
- 12. The effects of this compound concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
Kanamycin Protocol for Protein Expression in BL21 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the use of kanamycin as a selection agent in the expression of recombinant proteins in Escherichia coli strain BL21.
Introduction
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, leading to mRNA misreading and ultimately cell death.[1][2][3][4][5] In molecular biology, it is commonly used as a selective agent to ensure the maintenance of plasmids conferring this compound resistance in bacterial cultures.[1][3] The most common resistance gene, aph(3')-IIa (also known as nptII or kanR), encodes an aminoglycoside phosphotransferase that inactivates this compound by phosphorylation.[3][6][7] This protocol is optimized for the widely used E. coli B strain, BL21, a workhorse for recombinant protein expression.[8][9]
Quantitative Data Summary
For reproducible results, it is critical to use this compound at the appropriate concentrations. The following table summarizes the key quantitative data for the preparation and use of this compound in protein expression protocols.
| Parameter | Value | Unit | Notes |
| This compound Sulfate Powder Solubility in Water | 50 | mg/mL | [1] |
| Stock Solution Concentration | 50 | mg/mL | A 1000X stock is commonly prepared.[10][11] |
| Working Concentration in Liquid Media (LB, TB) | 50 | µg/mL | [1][12][13][14][15] |
| Working Concentration in Agar Plates | 50 | µg/mL | [1] |
| Storage of Stock Solution | -20 | °C | Store in aliquots to avoid repeated freeze-thaw cycles.[10][16][17] |
| Storage of this compound Plates | 4 | °C | Store in the dark and use within 1-2 months. |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a 1000X this compound stock solution.
Materials:
-
This compound sulfate powder
-
Sterile, deionized or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh 500 mg of this compound sulfate powder and transfer it to a sterile conical tube.[16][17]
-
Vortex or mix thoroughly until the this compound sulfate is completely dissolved.[10]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.[3][10][11]
-
Aliquot the sterile stock solution into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
Preparation of this compound-Containing Media
For LB Agar Plates (per liter):
-
Prepare 1 liter of Luria-Bertani (LB) agar medium according to standard protocols and autoclave.
-
Cool the autoclaved medium to approximately 50-55°C in a water bath.
-
Thaw one aliquot of the 50 mg/mL this compound stock solution.
-
Add 1 mL of the this compound stock solution to the 1 liter of molten LB agar.[3] This results in a final concentration of 50 µg/mL.
-
Mix gently but thoroughly by swirling the flask.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the plates at 4°C, protected from light.
For LB Broth (per liter):
-
Prepare 1 liter of LB broth and autoclave.
-
Allow the broth to cool to room temperature.
-
Aseptically add 1 mL of the 50 mg/mL this compound stock solution to the 1 liter of LB broth.
-
Swirl to mix. The medium is now ready for use.
Protein Expression in BL21 Cells using this compound Selection
This protocol outlines the steps from inoculation to induction of protein expression in BL21 cells.
Materials:
-
BL21(DE3) competent cells[9]
-
Expression plasmid containing the gene of interest and a this compound resistance marker
-
LB broth containing 50 µg/mL this compound
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
-
Incubator shaker
Procedure:
-
Transformation: Transform the expression plasmid into chemically competent BL21(DE3) cells using a standard heat-shock protocol.[9]
-
Plating: Plate the transformed cells onto LB agar plates containing 50 µg/mL this compound. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single, well-isolated colony from the plate into 5-10 mL of LB broth containing 50 µg/mL this compound.[12] Grow overnight at 37°C with vigorous shaking (200-250 rpm).[12]
-
Main Culture: The next morning, inoculate a larger volume of LB broth (e.g., 500 mL) containing 50 µg/mL this compound with the overnight starter culture. A 1:50 or 1:100 dilution is recommended.[9]
-
Growth: Incubate the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8.[12][18]
-
Induction: Once the desired OD600 is reached, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[18] The optimal IPTG concentration should be determined empirically for each protein.
-
Expression: Continue to incubate the culture under inducing conditions. The temperature and duration of induction will depend on the specific protein being expressed. For soluble proteins, it is often beneficial to reduce the temperature to 16-25°C and express for a longer period (e.g., 16-24 hours).[19]
-
Harvesting: After the induction period, harvest the cells by centrifugation (e.g., 5,000 x g for 10-15 minutes at 4°C).[12]
-
Storage: Discard the supernatant and store the cell pellet at -80°C until ready for protein purification.
Diagrams
Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound action and the enzymatic inactivation by the product of the kanR gene.
Experimental Workflow for Protein Expression
Caption: A typical workflow for recombinant protein expression in BL21 cells using this compound selection.
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. goldbio.com [goldbio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ubpbio.com [ubpbio.com]
- 11. This compound Stock Solution [novoprolabs.com]
- 12. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 13. Optimizing Recombinant Cas9 Expression: Insights from E. coli BL21(DE3) Strains for Enhanced Protein Purification and Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein over-expression in Escherichia coli triggers adaptation analogous to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein expression and purification [bio-protocol.org]
- 16. laboratorynotes.com [laboratorynotes.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Calculating Kanamycin Working Concentration from Stock: An Application Note and Protocol
Introduction
Kanamycin is an aminoglycoside antibiotic widely employed in molecular biology and biotechnology as a selective agent for bacteria transformed with plasmids conferring this compound resistance.[1][2] It functions by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately inhibiting protein synthesis.[1][2] For effective selection, it is crucial to use this compound at an appropriate working concentration. This document provides a detailed protocol for the preparation of a this compound stock solution and the subsequent calculation and dilution to achieve a desired working concentration in culture media.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of this compound solutions.
| Parameter | Value | Source(s) |
| Chemical Name | This compound Sulfate | [1][2] |
| Molecular Formula | C₁₈H₃₆N₄O₁₁ · H₂SO₄ | [1] |
| Molecular Weight | 582.58 g/mol (this compound A Sulfate) | [2] |
| Common Stock Concentrations | 50 mg/mL, 100 mg/mL | [1][3][4] |
| Recommended Working Concentration | 20 - 100 µg/mL | [1][5] |
| Typical Working Concentration | 50 µg/mL | [2][6] |
| Storage of Stock Solution | -20°C | [1][3][4] |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
This protocol outlines the steps to prepare a 1000X stock solution of this compound at a concentration of 50 mg/mL.
Materials:
-
This compound sulfate powder
-
Sterile distilled or deionized water
-
Sterile 15 mL or 50 mL conical tube
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Analytical balance and weigh boat
Procedure:
-
In a suitable weighing vessel, carefully weigh out 0.5 g of this compound sulfate powder.[4]
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile distilled or deionized water to the tube.[4][7]
-
Vortex the solution until the this compound sulfate is completely dissolved.[4]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[3][4]
-
Aliquot the sterilized stock solution into sterile 1.5 mL microcentrifuge tubes.[4]
-
Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation.
Calculation of this compound Working Concentration
The dilution of the stock solution to the final working concentration can be calculated using the following formula:
Where:
-
C₁ = Concentration of the stock solution (e.g., 50 mg/mL)
-
V₁ = Volume of the stock solution to be used (the unknown value)
-
C₂ = Desired final working concentration (e.g., 50 µg/mL)
-
V₂ = Final volume of the culture medium (e.g., 100 mL)
Example Calculation:
To prepare 100 mL of LB agar with a final this compound concentration of 50 µg/mL using a 50 mg/mL stock solution:
-
Ensure units are consistent. Convert the stock solution concentration from mg/mL to µg/mL: 50 mg/mL * 1000 µg/mg = 50,000 µg/mL
-
Rearrange the formula to solve for V₁: V₁ = (C₂ * V₂) / C₁
-
Substitute the known values into the formula: V₁ = (50 µg/mL * 100 mL) / 50,000 µg/mL V₁ = 5000 / 50,000 mL V₁ = 0.1 mL
-
Convert the volume to a more easily measurable unit if necessary: 0.1 mL * 1000 µL/mL = 100 µL
Therefore, 100 µL of a 50 mg/mL this compound stock solution should be added to 100 mL of culture medium to achieve a final concentration of 50 µg/mL.[5]
Visualized Workflow
The following diagram illustrates the logical workflow from stock solution preparation to the final application in culture media.
Caption: Workflow for this compound Working Concentration Preparation.
References
- 1. Preparation of 100mg/ml this compound solution [protocols.io]
- 2. tiarisbiosciences.com [tiarisbiosciences.com]
- 3. ubpbio.com [ubpbio.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Antibiotic Usage | Herman Lab | Nebraska [hermanlab.unl.edu]
- 6. Protocol for Making LB Plates for Bacterial Culture (this compound Antibiotic) | Experiment [experiment.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dilution Calculator | BioXcell | Bio X Cell [bioxcell.com]
Application Notes: Kanamycin in Plant Tissue Culture Selection
For Researchers, Scientists, and Drug Development Professionals
Principle of Kanamycin Selection
This compound is an aminoglycoside antibiotic widely used as a selective agent in plant genetic transformation.[1][2] The selection process relies on the introduction of a resistance gene, most commonly the neomycin phosphotransferase II (nptII) gene, into the plant genome along with the gene of interest.[1][3][4] Plant cells that successfully integrate the transgene cassette can express the NPTII enzyme, rendering them resistant to the toxic effects of this compound. Untransformed cells, lacking the nptII gene, are unable to survive on a culture medium containing this compound, thus allowing for the selective proliferation and regeneration of transgenic tissues.[1][2]
Mechanism of Action and Resistance
This compound's Mode of Action: In susceptible plant cells, this compound inhibits protein synthesis. It primarily targets the 70S ribosomes found in chloroplasts and mitochondria, which are similar to prokaryotic ribosomes.[1][2][5][6] this compound binds irreversibly to the 30S ribosomal subunit, causing misreading of mRNA during translation and leading to the production of nonfunctional proteins.[7][8][9] This disruption of essential protein synthesis in organelles results in characteristic symptoms like chlorosis (bleaching or yellowing of green tissues) and ultimately leads to cell death.[1][2][10]
NPTII-Mediated Resistance: The nptII gene, originally isolated from the bacterial transposon Tn5, encodes the enzyme Neomycin Phosphotransferase II (NPTII).[11][12] This enzyme confers resistance by inactivating this compound through phosphorylation.[3][10][13] In the presence of ATP, NPTII catalyzes the transfer of the gamma-phosphate group to the 3'-hydroxyl group of the this compound molecule.[12][13] This structural modification prevents the antibiotic from binding to the ribosome, thereby allowing protein synthesis to proceed normally in the transformed cells.[3]
References
- 1. This compound selection of transgenic Arabidopsis - Botany and Plant Biology [protocol-online.org]
- 2. This compound Stock Solution [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing this compound concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound selection of transformed Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agrobacterium tumefaciens-mediated transformation of Arabidopsis thaliana root explants by using this compound selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arabidopsis.org [arabidopsis.org]
- 8. Page Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 9. mybiosource.com [mybiosource.com]
- 10. benchchem.com [benchchem.com]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. How to make a 50 mg/ml this compound Stock Solution [protocols.io]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Kanamycin selection not working satellite colonies
Troubleshooting Guide: Kanamycin Selection and the Appearance of "Satellite" Colonies
Researchers using this compound for plasmid selection may occasionally observe small, "satellite-like" colonies appearing around larger, transformed colonies. While true satellite colonies are a well-documented phenomenon with ampicillin selection, their appearance on this compound plates typically points to different underlying experimental issues. This guide provides a structured approach to troubleshooting this problem.
Frequently Asked Questions (FAQs)
Q1: What are true satellite colonies?
A: True satellite colonies are small colonies of non-transformed bacteria that grow in the immediate vicinity of a large, antibiotic-resistant colony. This issue is most common with ampicillin selection. The transformed colony, which carries the ampicillin resistance gene (bla), produces and secretes an enzyme called β-lactamase.[1][2] This enzyme degrades the ampicillin in the surrounding agar, creating a localized zone of lower antibiotic concentration where sensitive, non-transformed cells can begin to grow.[1]
Q2: Why is the formation of true satellite colonies not expected with this compound selection?
A: The mechanism of this compound resistance is fundamentally different from that of ampicillin.[2][3] this compound resistance is typically conferred by the neomycin phosphotransferase II (nptII or aph) gene.[3][4] This gene produces an enzyme that inactivates this compound inside the bacterial cell through phosphorylation.[3][4] Because this enzyme is not secreted, it does not affect the concentration of this compound in the surrounding medium.[2] Therefore, it does not create a "safe zone" for non-resistant bacteria to grow.
Q3: If they aren't true satellite colonies, what are the small colonies I'm seeing on my this compound plates?
A: The small colonies observed on this compound plates are generally considered "false positives" or "breakthrough" colonies. Their growth is a strong indicator of suboptimal selective pressure, meaning the this compound is not effectively inhibiting the growth of non-transformed cells across the entire plate.[3] This can be caused by a variety of factors related to the antibiotic itself or the experimental procedure.
Troubleshooting Common Issues
Issue 1: Colonies (of any size) are growing on my negative control plate.
A negative control, such as plating non-transformed competent cells, should yield no colonies. Growth on this plate points to a critical failure in the selection process.
-
Question: I plated my competent cells without any plasmid on a this compound plate, and I see colonies. What went wrong?
-
Possible Cause 1: Ineffective this compound. Your this compound stock solution may have lost potency due to age, improper storage, or multiple freeze-thaw cycles.[3][5] this compound can also be inactivated if it was added to the agar medium when it was too hot (above 55°C).[3][6]
-
Solution: Prepare a fresh stock solution of this compound and store it in aliquots at -20°C.[3] When preparing plates, ensure the molten agar has cooled to approximately 50-55°C before adding the antibiotic.[3][7] It is also best practice to test your new plates by plating a known this compound-sensitive bacterial strain; no growth should occur.[3]
-
Possible Cause 2: Contamination. The competent cells, recovery medium, or the plates themselves may be contaminated with bacteria that are already resistant to this compound.[3]
-
Solution: Streak out your competent cells on a non-selective plate to check for purity and potential contamination. Always use sterile technique during the transformation and plating process.[3]
-
Issue 2: Small, "satellite-like" colonies appear on transformation plates.
This is the most common manifestation of the problem, where small colonies appear, often after extended incubation.
-
Question: My transformed plates have large colonies, but they are surrounded by many smaller ones. How do I fix this?
-
Possible Cause 1: Incorrect this compound Concentration. The concentration of this compound in the plates may be too low to effectively inhibit the growth of all non-transformed cells.[3][8]
-
Solution: Verify that you are using the recommended concentration for your plasmid and E. coli strain, which is typically 30-50 µg/mL.[3] If issues persist, you may need to perform a titration (kill curve) to determine the minimum inhibitory concentration for your specific cells.
-
Possible Cause 2: Uneven Antibiotic Distribution. If the this compound was not mixed thoroughly into the agar before pouring, some areas of the plate may have a lower concentration, permitting growth.[6]
-
Solution: After adding this compound to the cooled molten agar, swirl the flask gently but thoroughly to ensure even distribution before pouring the plates.[3][7]
-
Possible Cause 3: Prolonged Incubation Time. Incubating plates for longer than 16-18 hours can lead to the breakdown of the antibiotic and the emergence of slow-growing, non-resistant colonies.[3][8][9]
-
Solution: Limit the initial incubation time at 37°C to 16 hours.[3] If the desired colonies are too small to pick, they can be left to grow larger at room temperature or 4°C for another day, which slows the growth of spurious colonies.[3]
-
Issue 3: A picked colony fails to grow in liquid culture with this compound.
This outcome often confirms that the colonies on the plate were not truly resistant.
-
Question: I picked a colony from my this compound plate, but it failed to grow in liquid LB with this compound. Why?
-
Possible Cause: The Colony was a False Positive. This is a strong indication that the colony you picked was not truly resistant.[3] Cells in a liquid culture are fully and constantly exposed to the antibiotic, representing a more stringent selective environment than an agar plate. Colonies that arose under suboptimal plate conditions will not survive in liquid selection.[3]
-
Solution: Address the underlying issues of suboptimal selection on your plates by reviewing the troubleshooting steps above (e.g., check this compound concentration, prepare fresh plates, and reduce incubation time). When picking colonies, select large, well-established ones that are not in close proximity to any "satellite-like" growth.
-
Data Presentation & Protocols
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound Concentration (E. coli) | 30 - 50 µg/mL | The most common concentration is 50 µg/mL.[3][10] Titration may be needed for optimization. |
| Agar Cooling Temperature | 50 - 55°C | Temperature before adding antibiotic stock to prevent degradation.[3][7] |
| Incubation Time | 16 - 18 hours | Longer incubation can lead to false positives and antibiotic degradation.[3][11] |
| Stock Solution Storage | -20°C | Store in single-use aliquots to avoid repeated freeze-thaw cycles.[3][12] |
Experimental Protocols
Protocol 1: Preparation of this compound LB Agar Plates
This protocol is for the preparation of 1 liter of LB agar medium with a final this compound concentration of 50 µg/mL.
-
Prepare LB Agar: Weigh and add the following to a 2 L flask: 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar.
-
Add Water: Add deionized water to a final volume of 1 L and swirl to mix.
-
Sterilize: Cover the flask with aluminum foil and autoclave on a liquid cycle (121°C for 15-20 minutes).[7]
-
Cool the Medium: After autoclaving, place the flask in a 50-55°C water bath to cool. Allow at least 30-45 minutes. The flask should be warm to the touch but not hot.[7][13]
-
Add this compound: Using sterile technique, add 1 mL of a 50 mg/mL this compound stock solution to the 1 L of cooled agar.
-
Mix and Pour: Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed.[7] Pour approximately 20-25 mL of the medium into sterile petri dishes.
-
Dry and Store: Allow the plates to solidify at room temperature. For best results, let the plates dry overnight at room temperature or for 30 minutes in a 37°C incubator before storage.[11] Store the plates at 4°C for up to one month.[13]
Protocol 2: Determining Optimal this compound Concentration (Kill Curve)
This protocol helps determine the lowest effective concentration of this compound for your specific bacterial strain.
-
Prepare Plates: Prepare a series of LB agar plates with varying concentrations of this compound (e.g., 0 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL).
-
Prepare Cell Suspension: Grow an overnight culture of your non-transformed competent cells in antibiotic-free LB medium.
-
Plate Cells: Spread a consistent volume (e.g., 100 µL) of the undiluted overnight culture onto each of the prepared plates.
-
Incubate: Incubate all plates at 37°C for 16-18 hours.
-
Analyze Results: Observe the growth on each plate. The optimal concentration for selection is the lowest concentration that completely inhibits growth (i.e., the first plate with no colonies).
Visualizations
Mechanism of Antibiotic Resistance
Caption: Comparison of Ampicillin and this compound resistance mechanisms.
Troubleshooting Workflow
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. intactgenomics.com [intactgenomics.com]
- 7. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. edvotek.com [edvotek.com]
- 12. Preparation of 100mg/ml this compound solution [protocols.io]
- 13. static.igem.org [static.igem.org]
Technical Support Center: Troubleshooting Bacterial Resistance to Kanamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during laboratory experiments involving bacterial resistance to Kanamycin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Issue 1: No colonies on the this compound selection plate after transformation.
Q1: I performed a bacterial transformation with a this compound-resistance plasmid, but no colonies grew on my this compound plates. What could be the problem?
A1: This is a common issue with several potential causes. Here's a step-by-step guide to troubleshoot the problem:
-
Problem with Competent Cells: Your competent cells may have low viability or transformation efficiency. To check this, perform a positive control transformation with a known, reliable plasmid (e.g., pUC19) and plate on a non-selective LB agar plate to confirm that the cells are viable.[1][2] You should expect a transformation efficiency of at least 10^4 CFU/µg for successful cloning.[2]
-
Incorrect Antibiotic or Concentration: Double-check that you have used the correct antibiotic for your plasmid's resistance marker and that the concentration is appropriate.[1][3] Using the wrong antibiotic will result in no colony growth.[3]
-
Degraded this compound: this compound can degrade if stored improperly or added to agar that is too hot (above 55°C).[1][4] Prepare fresh this compound stock solutions and ensure the agar has cooled sufficiently before adding the antibiotic.
-
Transformation Protocol Errors: Critical steps in the transformation protocol, such as the heat shock duration and temperature, are crucial for success. Ensure you are strictly following the recommended protocol for your competent cells.[2]
-
Issues with Plasmid DNA: The plasmid DNA may be of poor quality, at too low a concentration, or the ligation reaction may have failed.[1] Quantify your plasmid DNA and run it on an agarose gel to check for integrity.
Issue 2: Unexpected growth on this compound selection plates (e.g., satellite colonies, growth on negative control plates).
Q2: I'm seeing small "satellite" colonies around my larger transformed colonies on this compound plates. Are these real transformants?
A2: While satellite colonies are more common with ampicillin, their appearance on this compound plates, though less frequent, usually points to a problem with the selection conditions.[4] The primary resistant colony can locally deplete the this compound, allowing non-resistant cells to grow in the immediate vicinity. To address this:
-
Optimize this compound Concentration: The this compound concentration in your plates might be too low. It's advisable to perform a titration to determine the optimal concentration for your specific bacterial strain.[4]
-
Avoid Over-Incubation: Do not incubate your plates for longer than 16-20 hours. Extended incubation can lead to the breakdown of the antibiotic and the growth of satellite colonies.[4]
-
Re-streak Colonies: To ensure you have a pure culture, pick a well-isolated primary colony and re-streak it onto a fresh this compound plate.
Q3: My negative control plate (no plasmid DNA) has colonies growing on it. What does this mean?
A3: Growth on a negative control plate indicates a significant issue with your experimental setup. Here are the likely causes:
-
Ineffective this compound: Your this compound stock solution may have lost its potency due to improper storage or degradation.[4] Always use freshly prepared stock solutions and test your plates with a known this compound-sensitive strain.
-
Contamination: Your competent cells, media, or plates could be contaminated with this compound-resistant bacteria.[4] Practice strict aseptic techniques throughout your workflow.
-
Spontaneous Resistance: While less common for plasmid-based resistance, spontaneous mutations can lead to this compound resistance in the host bacteria.
Issue 3: Transformed colonies fail to grow in liquid culture with this compound.
Q4: I picked a colony from a this compound plate, but it's not growing in liquid LB with this compound. Why is this happening?
A4: This often indicates that the colony you picked was a "false positive" or that the selection pressure in liquid culture is more stringent.
-
Suboptimal Selection on Plates: The this compound concentration on your plates might have been just high enough to allow for the initial formation of a colony but not sufficient for robust growth.
-
Plasmid Instability: The plasmid carrying the this compound resistance gene might be unstable and lost during subsequent culturing. Ensure you are maintaining consistent selective pressure.
Data Presentation
The following tables provide quantitative data for easy reference in your experiments.
Table 1: Recommended this compound Concentrations and Storage
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 10-50 mg/mL in sterile deionized water | Filter-sterilize the stock solution. Do not autoclave. |
| Working Concentration (E. coli) | 30-50 µg/mL | The most common concentration is 50 µg/mL. |
| Stock Solution Storage | -20°C for long-term storage (up to 1 year) | Aliquot to avoid repeated freeze-thaw cycles. |
| +4°C for short-term storage (several weeks) | ||
| Agar Plate Storage | +4°C, sealed and protected from light | Plates are stable for approximately one month. |
Table 2: Typical Minimum Inhibitory Concentrations (MIC) of this compound for E. coli
| Strain Type | Typical MIC Range (µg/mL) | Mechanism |
| This compound-Sensitive (e.g., wild-type E. coli K-12) | 2 - 16 | No resistance mechanism present. |
| This compound-Resistant (e.g., containing aph(3')-II gene) | > 128 | Enzymatic inactivation of this compound by aminoglycoside phosphotransferase. |
Note: MIC values can be influenced by the specific bacterial strain and the growth medium used.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Bacterial culture in the logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare this compound Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated this compound solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as a positive control (bacteria, no antibiotic), and column 12 as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well from columns 1 to 11. This will bring the final bacterial concentration to approximately 5 x 10^5 CFU/mL and halve the antibiotic concentrations to the desired final concentrations.[6]
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity).[7]
-
Protocol 2: Colony PCR to Confirm this compound Resistance Gene
This protocol is a rapid method to screen bacterial colonies for the presence of the this compound resistance gene (e.g., aph(3')-II).
Materials:
-
Bacterial colonies from a selection plate
-
Sterile pipette tips or toothpicks
-
PCR tubes
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Primers specific to the this compound resistance gene
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare Template DNA:
-
Using a sterile pipette tip, pick a single, well-isolated colony from your this compound plate.
-
Dip the tip into a PCR tube containing 20-50 µL of sterile water or lysis buffer. Swirl to dislodge the cells.
-
To lyse the cells and release the plasmid DNA, heat the PCR tube at 95-98°C for 5-10 minutes in the thermal cycler.[8][9]
-
Centrifuge the tube briefly to pellet the cell debris.
-
-
Set up PCR Reaction:
-
In a new PCR tube, prepare the PCR master mix with your forward and reverse primers.
-
Add 1-2 µL of the supernatant from the lysed cell suspension as the DNA template.
-
-
Perform PCR:
-
Run the PCR in a thermal cycler with the following general conditions (optimize as needed for your primers and target gene):
-
Initial Denaturation: 95°C for 2-5 minutes.
-
25-30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 1 minute per kb of the expected product size.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
-
Analyze Results:
-
Run the PCR products on an agarose gel. A band of the expected size indicates the presence of the this compound resistance gene.
-
Visualizations
Diagram 1: Troubleshooting this compound Selection Failure
A flowchart for troubleshooting common issues in this compound selection.
Diagram 2: Enzymatic Inactivation of this compound
Mechanism of this compound inactivation by aminoglycoside phosphotransferase.
Diagram 3: Workflow for Confirming this compound Resistance
A workflow for the experimental confirmation of this compound resistance.
References
- 1. clyte.tech [clyte.tech]
- 2. bitesizebio.com [bitesizebio.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 8. lowepowerlab.ucdavis.edu [lowepowerlab.ucdavis.edu]
- 9. static.igem.org [static.igem.org]
Technical Support Center: Optimizing Kanamycin Concentration for E. coli
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing kanamycin concentration for the selection of various Escherichia coli (E. coli) strains. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to ensure successful and reproducible experiments.
Data Presentation: Recommended this compound Concentrations
The optimal this compound concentration can vary depending on the E. coli strain, the copy number of the plasmid, and the specific experimental conditions. The following table summarizes generally recommended starting concentrations. It is always advisable to empirically determine the optimal concentration for your specific plasmid and strain combination.
| E. coli Strain | Plasmid Copy Number | Recommended this compound Concentration (µg/mL) | Notes |
| DH5α | High-Copy | 30 - 50[1] | A common starting concentration is 50 µg/mL for many applications.[2] Some studies have used concentrations up to 150-300 µg/mL in high-density cultures.[2][3] |
| Low-Copy | 15 - 30 | Lower concentrations are often sufficient for low-copy plasmids to reduce metabolic load. | |
| BL21(DE3) | High-Copy | 30 - 50[4] | 50 µg/mL is frequently used for protein expression studies.[4] |
| Low-Copy | 15 - 30 | Titration is recommended to find the lowest effective concentration. | |
| TOP10 | High-Copy | 30 - 50 | A standard concentration of 50 µg/mL is generally effective. |
| Low-Copy | 15 - 30 | Start with a lower concentration and optimize as needed. | |
| JM109 | High-Copy | 20 - 50[5] | The optimal concentration can be influenced by the specific vector used.[5] |
| Low-Copy | 15 - 30 | Empirical testing is crucial for optimal selection. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound selection in a question-and-answer format.
Q1: I have no colonies on my this compound plates after transformation. What went wrong?
A1: This is a common issue with several potential causes:
-
Ineffective this compound: Your this compound stock solution may have lost potency due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles) or degradation.[6][7] Always prepare fresh stock solutions regularly and store them in small aliquots at -20°C.[7]
-
Incorrect Antibiotic Concentration: The concentration of this compound in your plates might be too high for your specific E. coli strain and plasmid combination, killing even the successfully transformed cells.[8]
-
Failed Transformation: The transformation procedure itself may have been unsuccessful. Key factors to check are the competency of your cells, the quality and quantity of your plasmid DNA, and the heat shock step.[9][10]
-
Incorrect Antibiotic: Double-check that you used this compound and not another antibiotic for which your plasmid does not confer resistance.[11]
Q2: My negative control plate (no plasmid) has colonies. What should I do?
A2: Growth on your negative control plate indicates a problem with your selection conditions:
-
Ineffective this compound: As mentioned above, your this compound may be inactive.[7] Test the potency of your this compound plates by plating a known this compound-sensitive strain; no growth should occur.[7]
-
Contamination: Your competent cells, media, or plates may be contaminated with this compound-resistant bacteria.[7] Streak out your competent cells on a non-selective plate to check for pre-existing contamination.[7]
-
This compound Concentration Too Low: The this compound concentration in your plates may not be sufficient to inhibit the growth of non-transformed cells.[7]
Q3: I see small "satellite" colonies around my larger colonies on the this compound plates. Are these transformants?
A3: The appearance of true satellite colonies is less common with this compound than with antibiotics like ampicillin. However, if you observe them, it usually points to a problem with the selection conditions:
-
This compound Degradation: If the antibiotic was added to the agar when it was too hot (above 55°C), it may have degraded, leading to areas of lower antibiotic concentration where non-resistant cells can grow.[7][12]
-
Extended Incubation Time: Incubating plates for longer than 16-24 hours can lead to the breakdown of the antibiotic, allowing for the growth of spurious colonies.[7]
-
Incorrect this compound Concentration: A concentration that is too low will not effectively inhibit the growth of non-transformed cells.[7]
It is best to pick well-isolated, larger colonies and re-streak them on a fresh plate with the correct this compound concentration to ensure you have a pure, resistant colony.
Q4: I picked a colony that grew on a this compound plate, but it failed to grow in liquid media with this compound. Why?
A4: This suggests that the colony you picked was a false positive.[7] This can happen when the selective pressure on the plate is not stringent enough, allowing some non-resistant or weakly-resistant cells to form small colonies. However, these cells are then unable to survive in the more uniform and stringent selective conditions of liquid culture.[7] To avoid this, ensure your plates are made with the optimal this compound concentration and pick robust, well-established colonies for liquid culture inoculation.
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
-
Weighing: Accurately weigh out 500 mg of this compound sulfate powder.
-
Dissolving: Dissolve the powder in 10 mL of sterile deionized water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[7]
Determining Optimal this compound Concentration: The Kill Curve Assay
A kill curve is a dose-response experiment to determine the minimum concentration of an antibiotic required to kill all non-transformed cells.[13][14]
-
Cell Preparation: Prepare a liquid culture of the non-transformed E. coli strain you plan to use for your transformations. Grow the culture to the mid-logarithmic phase (OD600 of ~0.4-0.6).
-
Plating: Plate a consistent volume (e.g., 100 µL) of a 1:10,000 dilution of the mid-log culture onto a series of LB agar plates containing a range of this compound concentrations (e.g., 0, 5, 10, 20, 30, 40, 50, 75, 100 µg/mL).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Analysis: Observe the plates and identify the lowest concentration of this compound that results in no cell growth. This is the minimum inhibitory concentration (MIC) that should be used for your selection experiments.
Visualizations
Caption: Workflow for this compound Concentration Optimization.
Caption: Troubleshooting this compound Selection Issues.
References
- 1. neb.com [neb.com]
- 2. High this compound Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing Recombinant Cas9 Expression: Insights from E. coli BL21(DE3) Strains for Enhanced Protein Purification and Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. goldbio.com [goldbio.com]
- 11. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. 抗生素杀灭曲线 [sigmaaldrich.com]
Kanamycin in Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of kanamycin in culture media. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the effective use of this compound in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound in culture media.
| Question/Issue | Answer/Troubleshooting Steps |
| Why are my this compound-resistant bacteria not growing, or growing poorly? | 1. Incorrect this compound Concentration: Verify the final concentration of this compound in your media. The typical working concentration for E. coli is 50 µg/mL.[1][2][3] 2. Degraded this compound Stock: this compound solutions can degrade over time, especially with repeated freeze-thaw cycles.[1][4] Prepare fresh stock solutions regularly and store them in small aliquots at -20°C.[1] 3. Improper Storage of Plates/Media: this compound in liquid media or on agar plates has a limited shelf life. Store at 4°C and use within a reasonable timeframe (see data table below).[5] 4. Plasmid Loss: If the selective pressure is not maintained, bacteria can lose the plasmid conferring resistance. Ensure this compound is present in all growth stages. |
| I am seeing satellite colonies or breakthrough growth of non-resistant bacteria. What is happening? | 1. This compound Degradation: The most likely cause is the degradation of this compound in the culture medium, reducing its effective concentration.[4][6] This can be accelerated by high temperatures, incorrect pH, or prolonged incubation.[4][7] 2. Enzymatic Inactivation: this compound-resistant bacteria may secrete enzymes that inactivate the antibiotic in the surrounding medium, allowing non-resistant cells to grow. 3. Low Initial this compound Concentration: Ensure the correct amount of this compound was added to the medium initially. |
| My this compound solution has formed a precipitate. Can I still use it? | Precipitation can occur if the concentration exceeds its solubility limit or if stored improperly (e.g., freezing).[7] It is best to discard the solution and prepare a fresh, sterile stock. To avoid precipitation, ensure the antibiotic is fully dissolved in a suitable solvent like sterile water or PBS and that the pH is within a stable range.[4] |
| How do I properly prepare and store a this compound stock solution? | 1. Preparation: Dissolve this compound sulfate powder in sterile, deionized water to a stock concentration of 50 mg/mL.[1][8] 2. Sterilization: Filter-sterilize the solution through a 0.22 µm filter.[1] 3. Aliquoting: Dispense into small, sterile microcentrifuge tubes.[1] 4. Storage: Store aliquots at -20°C for long-term use to avoid repeated freeze-thaw cycles.[1] |
| At what temperature should I add this compound to my autoclaved media? | Allow the autoclaved medium to cool to approximately 50-55°C before adding the this compound stock solution.[1][3][9] Adding it to hotter media can cause heat-induced degradation.[4] |
Quantitative Data on this compound Stability
The stability of this compound is influenced by temperature, pH, and storage conditions. The following tables summarize available data on its degradation.
Table 1: Half-life of this compound under Different Conditions
| Medium/Solvent | Temperature | pH | Half-life (t½) | Notes |
| Mineral Medium (0.2% Yeast Extract) | 72°C | 7.3 | No detectable loss of activity | Highly stable at this temperature and pH.[10][11] |
| Mineral Medium (0.2% Yeast Extract) | 72°C | 5.0 | Becomes more labile (less stable) | Acidic pH at high temperatures increases degradation.[11] |
| LB Broth | 37°C | ~7.0 | Stable for approximately 5 days in solution.[6] | In the presence of this compound-resistant bacteria expressing inactivating enzymes, the effective concentration can decrease much more rapidly.[6] |
Table 2: Recommended Storage and Shelf-life of this compound-Containing Media
| Media Type | Storage Temperature | Recommended Shelf-life | Reference |
| This compound Stock Solution (50 mg/mL) | -20°C | Several months | [1] |
| LB Agar Plates with this compound | 4°C (in the dark) | 1-2 months, some sources suggest up to 6 months with no ill effect. | [12][13] |
| Liquid LB with this compound | 4°C | Up to 30 days | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound sulfate powder
-
Sterile, deionized water
-
Sterile container
-
0.22 µm sterile syringe filter
-
Sterile 1.5 mL microcentrifuge tubes
Procedure:
-
Weigh out 0.5 g of this compound sulfate powder.
-
In a sterile container, dissolve the powder in 10 mL of sterile, deionized water.
-
Ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile collection tube.
-
Aliquot the sterilized solution into 1 mL volumes in sterile 1.5 mL microcentrifuge tubes.
-
Label each aliquot clearly with the name, concentration, and date.
Protocol 2: Determining this compound Concentration via Spectrophotometry (Bioassay)
This protocol provides a basic method to assess the biological activity of this compound in a solution.
Materials:
-
This compound solution of unknown concentration
-
This compound standard of known concentration
-
This compound-sensitive bacterial strain (e.g., E. coli DH5α)
-
Liquid culture medium (e.g., LB broth)
-
Spectrophotometer
-
Sterile culture tubes or microplate
Procedure:
-
Prepare a series of dilutions of the this compound standard to create a standard curve.
-
Prepare a similar dilution series of your this compound solution with unknown activity.
-
Inoculate sterile culture tubes or a microplate containing fresh culture medium with the this compound-sensitive bacteria.
-
Add the different concentrations of the standard and unknown this compound solutions to the respective tubes/wells. Include a no-kanamycin control.
-
Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).
-
After a set incubation period (e.g., 18-24 hours), measure the optical density (OD) of the cultures at 600 nm.
-
Plot the OD600 values against the known concentrations of the this compound standard to generate a standard curve.
-
Determine the concentration of your unknown sample by interpolating its OD600 value on the standard curve.
Note: For more precise quantification, High-Performance Liquid Chromatography (HPLC) is the recommended method.[4]
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
Caption: Key factors that accelerate the degradation of this compound.
References
- 1. Protocol for Making LB Plates for Bacterial Culture (this compound Antibiotic) | Experiment [experiment.com]
- 2. Antibiotic Usage | Herman Lab | Nebraska [hermanlab.unl.edu]
- 3. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 2022.igem.wiki [2022.igem.wiki]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cell culture - How long does antibiotic-dosed LB maintain good selection? - Biology Stack Exchange [biology.stackexchange.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Kanamycin Usage in Cell Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of high Kanamycin concentrations in cell growth experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems observed during selection with this compound.
Q1: Why are there no colonies on my this compound plate after transformation?
A: This is a common issue that can point to several problems with the selection process or the transformation protocol itself.
-
Ineffective this compound: The this compound stock solution may have lost its potency due to improper storage or age.[1] Antibiotics can degrade over time, especially if exposed to light, incorrect temperatures, or multiple freeze-thaw cycles.[2]
-
Incorrect Antibiotic Concentration: The concentration of this compound might be too high for the cells, killing even the successfully transformed ones.[2]
-
Failed Transformation: The transformation procedure itself may have been unsuccessful. It is crucial to verify the transformation method and the viability of the competent cells.[3]
-
Cell Health: The health and density of the cells at the time of transfection and selection can significantly impact the outcome.[2]
Solution Workflow:
Caption: Troubleshooting workflow for an absence of colonies.
Q2: I see small "satellite" colonies surrounding my larger, transformed colonies. What does this mean?
A: The appearance of satellite colonies is less common with this compound than with antibiotics like ampicillin, but their presence indicates a problem with the selection pressure.[1]
-
Low this compound Concentration: If the antibiotic concentration is too low, the enzyme produced by resistant colonies can inactivate the this compound in the immediate vicinity, allowing non-resistant cells to grow.[4]
-
Prolonged Incubation: Incubating plates for longer than 16-18 hours can lead to the breakdown of the antibiotic, which reduces the selective pressure and permits the growth of satellite colonies.[4]
-
High Plate Density: If plates are too densely populated, the localized breakdown of this compound is more likely to occur.[4]
-
Degraded this compound: Adding this compound to agar that is too hot (above 50-55°C) can cause it to degrade, leading to a lower effective concentration on the plate.[1][5]
Solutions:
-
Increase the this compound concentration.[4]
-
Avoid incubating plates for more than 16 hours at 37°C.[1]
-
Ensure the molten agar has cooled sufficiently before adding the antibiotic.[1]
-
Use freshly prepared plates for selection.
Q3: My negative control plate (non-transformed cells) shows bacterial growth. What's wrong?
A: Growth on a negative control plate is a clear sign that the selection is not working correctly.
-
Ineffective this compound: The this compound in the plates may be inactive due to degradation from age or improper preparation.[1]
-
Contamination: The competent cells, media, or plates could be contaminated with an inherently resistant bacterial strain.[1][6]
-
Pre-existing Resistance: The host bacterial strain may have or has developed resistance to this compound. It is important to use a known this compound-sensitive strain.[3]
Solutions:
-
Test your plates by plating a known this compound-sensitive strain; no growth should occur.[1]
-
Prepare fresh this compound stock and plates.[1]
-
Ensure aseptic techniques are followed to prevent contamination.[1]
-
If contamination is suspected, streak out your competent cells on a non-selective plate to check for purity.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria.[7][8][9] It is a bactericidal agent, meaning it actively kills bacteria.[7] The process involves several steps:
-
Binding to Ribosome: this compound binds irreversibly to the 30S ribosomal subunit of the bacterium.[7][9]
-
Interfering with Translation: This binding disrupts the alignment of mRNA, causing misreading during protein synthesis.[7][9]
-
Production of Nonfunctional Proteins: The misreading leads to the incorporation of incorrect amino acids, resulting in the accumulation of abnormal and nonfunctional proteins.[7]
-
Cell Death: The buildup of these faulty proteins disrupts the cytoplasmic membrane, leading to increased this compound uptake and ultimately, cell death.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. This compound A - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
How to prevent Kanamycin inactivation in media
Welcome to the Kanamycin Technical Support Center. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent this compound inactivation in media and ensure the success of their experiments.
Troubleshooting Guide
This guide addresses common issues encountered with this compound in experimental settings.
Issue: No colonies or poor growth of resistant bacteria after selection.
-
Possible Cause 1: Inactive this compound. The antibiotic may have been inactivated due to improper storage or handling.
-
Solution:
-
Ensure this compound stock solutions are stored at 2-8°C and protected from light.[1][2] For long-term storage, consider preparing lyophilized (freeze-dried) formulations.[1]
-
Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Prepare fresh this compound solutions frequently.[1]
-
When adding to media, ensure the media has cooled to below 50°C.[3]
-
-
-
Possible Cause 2: Incorrect pH of the media. this compound stability is pH-dependent.
-
Solution: Adjust the pH of the media to the optimal range for this compound stability. This compound is most stable in a slightly acidic pH range of 4.5 to 5.5.[2]
-
-
Possible Cause 3: Contamination of media with inactivating enzymes. Satellite colonies may appear around a resistant colony due to the secretion of inactivating enzymes.
-
Solution:
-
Use a higher concentration of this compound in the plates.
-
Do not incubate plates for extended periods.
-
When picking colonies, choose those that are well-isolated.
-
-
Issue: Growth of satellite colonies.
-
Possible Cause: Enzymatic inactivation of this compound. The resistant bacteria may be producing enzymes, such as aminoglycoside phosphotransferases, that inactivate this compound in the surrounding media, allowing non-resistant "satellite" colonies to grow.[4]
-
Solution:
-
Increase the concentration of this compound in your plates.
-
Re-streak colonies to ensure you have a pure, resistant culture.
-
Ensure even spreading of the culture on the plate to minimize areas of high bacterial density.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to this compound inactivation?
This compound can be inactivated by several factors:
-
Improper Storage: Exposure to high temperatures, light, and repeated freeze-thaw cycles can degrade the antibiotic.[1]
-
Incorrect pH: this compound is most stable at a slightly acidic pH and its stability decreases outside this range.[2][5]
-
Enzymatic Degradation: Bacteria resistant to this compound often produce enzymes that modify and inactivate the antibiotic.[4][6] The most common mechanism is phosphorylation, catalyzed by aminoglycoside phosphotransferases (e.g., Neomycin Phosphotransferase II or NPTII).[4]
-
Chemical Reactions: this compound can be degraded by hydrolysis and oxidation.[2]
Q2: How should I prepare and store this compound stock solutions?
-
Preparation: Dissolve this compound sulfate in sterile, deionized water to a desired stock concentration (e.g., 50 mg/mL).[7] Filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[8] For daily use, a working stock can be kept at 2-8°C for up to 30 days.[1][8] Always protect solutions from light by using amber tubes or wrapping them in foil.[1]
Q3: At what temperature should I add this compound to my agar media?
It is recommended to cool the autoclaved agar media to below 50°C before adding the this compound solution.[3][8] Adding it to hotter media can lead to heat-induced degradation.
Q4: What is the mechanism of this compound resistance and inactivation?
This compound works by binding to the 30S ribosomal subunit in bacteria, which inhibits protein synthesis and leads to cell death.[4][9] Resistance is often conferred by genes like nptII (also known as neo), which encodes an enzyme called aminoglycoside 3'-phosphotransferase.[4] This enzyme transfers a phosphate group from ATP to the this compound molecule, inactivating it and preventing it from binding to the ribosome.[4]
Data Presentation
Table 1: this compound Stability Under Various Conditions
| Condition | Recommendation | Rationale |
| Temperature (Storage) | 2-8°C (short-term), -20°C (long-term) | Higher temperatures accelerate degradation through hydrolysis.[2] |
| Temperature (Media Prep) | Add to media cooled to <50°C | Prevents heat-induced degradation of the antibiotic.[3] |
| pH | Maintain a slightly acidic pH (4.5-5.5) | This compound stability is optimal in this pH range.[2] |
| Light Exposure | Store in dark or amber containers | Light can cause photodegradation of the antibiotic.[1][2] |
| Freeze-Thaw Cycles | Aliquot stock solutions to minimize cycles | Repeated freezing and thawing can accelerate degradation.[1] |
Experimental Protocols
Protocol 1: Quality Control of this compound Stock Solution
This protocol allows for a functional test of your this compound stock solution using a known this compound-sensitive bacterial strain.
Materials:
-
This compound stock solution
-
LB agar plates
-
This compound-sensitive E. coli strain (e.g., DH5α)
-
This compound-resistant E. coli strain (positive control)
-
Sterile spreader
Methodology:
-
Prepare a set of LB agar plates with varying concentrations of this compound (e.g., 0 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL).
-
Prepare a liquid culture of the this compound-sensitive and this compound-resistant E. coli strains and grow to an OD600 of ~0.5.
-
Plate 100 µL of the sensitive strain onto each of the prepared plates.
-
Plate 100 µL of the resistant strain onto a plate with the standard this compound concentration (e.g., 50 µg/mL) as a positive control.
-
Incubate all plates overnight at 37°C.
-
Expected Results: The sensitive strain should not grow on plates containing this compound, while the resistant strain should show robust growth. If the sensitive strain grows on this compound-containing plates, your stock solution may be inactive.
Visualizations
Caption: Factors leading to this compound inactivation and preventative measures.
Caption: Recommended workflow for preparing this compound-containing media.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of this compound, Neomycin, and Streptomycin by Enzymes Obtained in Cells of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Inconsistent results with Kanamycin selection plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Kanamycin selection plates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound for selection in E. coli?
The generally recommended concentration of this compound for plasmid selection in E. coli is 50 µg/mL.[1] However, the optimal concentration can be strain-dependent and it is advisable to perform a titration to determine the lowest concentration that effectively inhibits the growth of non-transformed cells.[1][2] For cosmids, a lower concentration of 20 µg/mL is often used.[1]
Q2: How do I prepare this compound stock solution and plates?
A detailed protocol for preparing this compound stock solution and agar plates is provided in the Experimental Protocols section. Briefly, a stock solution is prepared by dissolving this compound sulfate in sterile deionized water and filter-sterilizing it.[3] This stock solution is then added to the molten agar after it has cooled to approximately 50-55°C to prevent heat-induced degradation of the antibiotic.[3][4][5]
Q3: How long are this compound plates stable?
When stored properly at 2-8°C and protected from light, this compound plates are generally stable for up to one month.[6][7] Some sources suggest they can be used for up to 6 months if stored in the dark.[7] However, for critical experiments like transformations, it is best to use freshly prepared plates (within a couple of days) to ensure antibiotic potency.[7]
Q4: Can this compound be used for selection in mammalian cells?
This compound is generally not effective for selecting mammalian cells.[2] While the this compound resistance gene (nptII or neo) can be expressed in mammalian cells, the antibiotic itself is not potent enough to efficiently kill untransfected mammalian cells.[2] For mammalian cell selection, a more potent aminoglycoside analog, G418 (Geneticin), is typically used in conjunction with the same resistance gene.[2]
Troubleshooting Guides
Issue 1: No colonies or very few colonies on the plate.
This issue can arise from several factors, from problems with the transformation procedure to issues with the selection plates themselves.
-
Possible Cause: Inefficient transformation.
-
Solution: Verify the competency of your cells using a control plasmid with a known transformation efficiency. Ensure proper heat shock or electroporation parameters are used.
-
-
Possible Cause: Incorrect antibiotic for the plasmid.
-
Solution: Double-check that your plasmid indeed carries the this compound resistance gene (nptII or neo).[8]
-
-
Possible Cause: this compound concentration is too high.
-
Possible Cause: Issues with the this compound stock or plates.
Issue 2: Growth on the negative control plate (no plasmid).
Growth on a negative control plate indicates a problem with the selective media or the competent cells.
-
Possible Cause: Inactive this compound.
-
Possible Cause: Contamination of competent cells.
-
Solution: Streak out your competent cells on a non-selective plate to check for pre-existing contamination.[3]
-
-
Possible Cause: Spontaneous resistance.
Issue 3: Appearance of satellite colonies.
Satellite colonies are small colonies that grow around a larger, genuinely resistant colony. While more common with ampicillin selection, they can also appear on this compound plates.[4][12]
-
Possible Cause: Degradation of this compound around the primary colony.
-
Possible Cause: Low this compound concentration.
-
Possible Cause: Extended incubation time.
-
Possible Cause: Uneven distribution of this compound in the agar.
-
Solution: Ensure the this compound is thoroughly mixed into the molten agar before pouring the plates.[14]
-
Issue 4: Colonies on the plate, but no growth in liquid culture with this compound.
This is a strong indication that the colonies on the plate were false positives.
-
Possible Cause: Suboptimal selective pressure on the plates.
-
Solution: This can be due to low this compound concentration or degraded antibiotic, allowing weakly resistant or non-resistant cells to form small colonies that cannot survive the more stringent selection in liquid media.[4]
-
-
Possible Cause: Picking a satellite colony.
-
Solution: Be careful to pick well-isolated, larger colonies for inoculation into liquid culture.[15]
-
Data Presentation
Table 1: Recommended this compound Concentrations for Selection
| Organism/Vector Type | Recommended Concentration | Reference |
| E. coli (Plasmids) | 50 µg/mL | [1] |
| E. coli (Cosmids) | 20 µg/mL | [1] |
| Mammalian Cells | Not Recommended (use G418) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
-
Weigh out this compound sulfate powder. Note that commercial this compound sulfate is not 100% active, so you may need to adjust the weight based on the potency specified by the manufacturer.[3][4]
-
Dissolve the powder in sterile deionized water to a final concentration of 50 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.[3][6]
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Selection Plates (50 µg/mL)
-
Prepare 1 liter of LB agar medium and autoclave.
-
Allow the molten agar to cool in a 50-55°C water bath. Adding the antibiotic to agar that is too hot will cause it to degrade.[3][4][5]
-
Add 1 mL of the 50 mg/mL this compound stock solution to the 1 liter of cooled LB agar.[3]
-
Swirl the flask gently to ensure the antibiotic is evenly distributed without creating air bubbles.[3]
-
Pour the plates in a sterile environment (e.g., a laminar flow hood) to a depth of approximately 3-4 mm (about 20-25 mL per 100 mm plate).[3]
-
Allow the plates to solidify completely.
-
Store the plates in a sealed bag at 2-8°C, protected from light.[6]
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound selection results.
Caption: Mechanism of satellite colony formation on this compound plates.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cloning Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. 複製疑難排解 [sigmaaldrich.com]
Kanamycin Selection Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common contamination issues encountered during Kanamycin selection experiments.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why do they appear on my this compound plates?
Satellite colonies are small colonies that grow around a larger, antibiotic-resistant colony. While this phenomenon is more common with ampicillin selection, it can occasionally occur on this compound plates, typically indicating a problem with the selection conditions.[1] The primary cause is the breakdown of the antibiotic in the immediate vicinity of a true resistant colony, creating a zone where non-resistant cells can grow.
Common Causes:
-
Incorrect this compound Concentration: If the this compound concentration is too low, it may not effectively inhibit the growth of non-transformed cells.[1]
-
Extended Incubation Time: Incubating plates for longer than 16-24 hours can lead to the degradation of this compound, allowing satellite colonies to emerge.[1]
-
High Plating Density: Plating too many cells can lead to a high density of resistant colonies, which can collectively break down the this compound in the agar.
-
Degraded this compound: The this compound stock solution may have lost its potency due to improper storage or being too old.
Q2: My negative control plate (no plasmid) has colonies. What went wrong?
Growth on a negative control plate indicates a fundamental issue with your experimental setup.
Possible Causes:
-
Ineffective this compound: Your this compound stock solution may be degraded, or the plates may be old.[2] Always prepare fresh stock solutions and store them at -20°C.[2]
-
Contamination: The competent cells, recovery medium, or the plates themselves might be contaminated with this compound-resistant bacteria.[2]
-
Spontaneous Resistance: While less common, spontaneous mutations can lead to this compound resistance in your bacterial strain.
Q3: I picked a colony, but it failed to grow in liquid media with this compound. Why?
This is a strong indication that the picked colony was a "false positive" or a satellite colony that was not truly resistant.[1] These colonies can appear on plates with suboptimal selective pressure but cannot survive the more stringent selection in liquid culture.[1]
Q4: I am not seeing any colonies after transformation and plating on this compound. What should I do?
The absence of colonies can be due to several factors related to the transformation process itself or the selection conditions.
Troubleshooting Steps:
-
Verify Transformation Efficiency: Ensure your competent cells have a high transformation efficiency. You can test this by transforming a control plasmid (e.g., pUC19) and calculating the efficiency.
-
Check Plasmid Integrity and Concentration: Use a sufficient amount of high-quality, intact plasmid DNA for transformation.
-
Optimize Transformation Protocol: Review your heat shock or electroporation parameters to ensure they are optimal for your bacterial strain.
-
Recovery Step is Crucial: Unlike ampicillin selection, a recovery step after transformation is required for this compound selection to allow the expression of the resistance gene before plating.[3]
Q5: The colonies on my this compound plates are much smaller than usual. Is this a problem?
Smaller than usual colonies could indicate that the this compound concentration is too high, inhibiting the growth of even the resistant cells. It is also possible that the plasmid being used has a high metabolic load on the cells, leading to slower growth.
Data Presentation: this compound Concentration Guidelines
The optimal this compound concentration can vary depending on the E. coli strain and the specific plasmid used. It is always recommended to perform a kill curve to determine the ideal concentration for your specific experimental conditions.
| Organism | Typical Working Concentration (µg/mL) | Notes |
| Escherichia coli (general) | 50 | The most common concentration for plasmid selection.[4][5] |
| Escherichia coli (cosmids) | 20 | A lower concentration is often sufficient for cosmids.[4] |
| Escherichia coli DH5α | 30-50 | |
| E. coli K12 strains | 8-16 (MIC on L2 plates) | Minimum Inhibitory Concentration (MIC) can vary with media composition.[6] |
Note: The working concentration should be high enough to kill non-transformed cells without significantly inhibiting the growth of transformed cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
-
Weigh this compound Sulfate: Accurately weigh 0.5 g of this compound sulfate powder.
-
Dissolve in Sterile Water: Dissolve the powder in 10 mL of sterile, deionized water. Mix thoroughly until the powder is completely dissolved.
-
Sterile Filtration: Pre-wet a 0.22 µm syringe filter by passing 5-10 mL of sterile water through it. Discard the water.
-
Filter Sterilize: Sterilize the this compound solution by passing it through the pre-wetted syringe filter into a sterile container.
-
Aliquot and Store: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one year.
Protocol 2: Performing a this compound Kill Curve
A kill curve is essential to determine the minimum concentration of this compound required to kill your specific bacterial strain.
-
Prepare a Culture: Grow an overnight culture of your non-transformed bacterial strain in antibiotic-free LB medium.
-
Prepare this compound Plates: Prepare a series of LB agar plates with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50, 75, 100 µg/mL).
-
Plate the Bacteria: Spread a consistent amount (e.g., 100 µL of a 1:100 dilution of the overnight culture) of the non-transformed bacteria onto each plate.
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC): The lowest concentration of this compound that completely inhibits visible growth is the MIC. For selection experiments, a concentration slightly above the MIC is typically used.
Protocol 3: this compound Selection of Transformed Bacteria
-
Transformation: Perform your bacterial transformation protocol (e.g., heat shock or electroporation).
-
Recovery: After the transformation, add 900 µL of SOC medium (or LB broth) to the cells and incubate at 37°C with shaking for 1 hour. This recovery period is crucial for the expression of the this compound resistance gene.[3]
-
Plating: Spread 100-200 µL of the recovered cells onto pre-warmed LB agar plates containing the appropriate concentration of this compound.
-
Incubation: Incubate the plates in an inverted position at 37°C for 16-24 hours. Avoid longer incubation times to prevent the formation of satellite colonies.[1]
-
Colony Selection: Pick well-isolated colonies for further analysis.
Visualizations
Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound action and the enzymatic inactivation by the this compound resistance gene product.
Troubleshooting Workflow for this compound Selection Contamination
Caption: A logical workflow for troubleshooting common contamination issues in this compound selection experiments.
Logical Relationships in Satellite Colony Formation
Caption: The logical sequence of events leading to the formation of satellite colonies on this compound plates.
References
Validation & Comparative
Kanamycin vs. G418: A Comparative Guide for Mammalian Cell Selection
For researchers, scientists, and drug development professionals navigating the crucial step of selecting genetically modified mammalian cells, the choice of selection antibiotic is paramount. This guide provides a detailed comparison of two aminoglycoside antibiotics, Kanamycin and G418 (also known as Geneticin®), offering insights into their mechanisms, efficacy, and practical application in generating stable cell lines.
While both this compound and G418 are aminoglycoside antibiotics that inhibit protein synthesis and whose resistance is conferred by the same neomycin resistance gene (neo), their effectiveness in mammalian cell selection is vastly different. G418 is the undisputed industry standard for this application, whereas this compound is largely ineffective.[1][2] This guide will delve into the reasons for this disparity and provide the necessary data and protocols to inform your experimental design.
Mechanism of Action: A Tale of Two Ribosomes
The primary reason for the differential efficacy of this compound and G418 in mammalian cells lies in the structural differences between prokaryotic and eukaryotic ribosomes. Both antibiotics function by binding to the small ribosomal subunit and interfering with protein synthesis.[3][4]
-
This compound primarily targets the 30S ribosomal subunit in bacteria, causing misreading of mRNA and inhibiting the initiation of protein synthesis.[4] Its affinity for the eukaryotic 80S ribosome is significantly lower, rendering it an ineffective selection agent in mammalian cells.[1]
-
G418 , on the other hand, effectively binds to the 80S ribosome in eukaryotic cells, blocking polypeptide synthesis by inhibiting the elongation step.[3] This potent activity against mammalian ribosomes makes it a highly effective tool for selecting cells that have successfully integrated the neo resistance gene.
The resistance to both antibiotics is conferred by the neo gene, which encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH(3')II).[3][5] This enzyme inactivates the antibiotics by phosphorylation, preventing them from binding to the ribosome.
Performance Comparison: The Clear Superiority of G418
Experimental evidence and established laboratory practices overwhelmingly support the use of G418 for mammalian cell selection. While direct comparative "kill curve" data is scarce due to the known ineffectiveness of this compound, the following table summarizes the key performance differences based on available information.
| Feature | This compound | G418 (Geneticin®) |
| Target Organism | Primarily bacteria | Bacteria, yeast, protozoans, higher plants, and mammalian cells[6] |
| Target Ribosome | 30S (Prokaryotic)[4] | 80S (Eukaryotic)[3] |
| Efficacy in Mammalian Cells | Ineffective[1] | Highly effective[3] |
| Typical Working Concentration (Mammalian Selection) | Not applicable | 100 - 2000 µg/mL (cell line dependent)[2] |
| Resistance Gene | neo (aminoglycoside phosphotransferase)[7] | neo (aminoglycoside phosphotransferase)[5] |
| Cross-Resistance | The neo gene confers resistance to both. | The neo gene confers resistance to both.[7] |
Experimental Protocols
A critical step in establishing a stable cell line is determining the optimal concentration of the selection antibiotic. This is achieved by performing a "kill curve" to identify the minimum concentration that effectively kills non-transfected cells within a reasonable timeframe.
G418 Kill Curve Protocol
This protocol outlines the steps to determine the optimal G418 concentration for your specific mammalian cell line.
Materials:
-
Parental (non-transfected) mammalian cell line
-
Complete cell culture medium
-
G418 sulfate solution
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed the parental cell line into the wells of a multi-well plate at a density that will result in approximately 25-50% confluency on the day of antibiotic addition.
-
Antibiotic Preparation: Prepare a series of dilutions of G418 in complete cell culture medium. A typical starting range for many cell lines is 100 µg/mL to 1400 µg/mL.[3] It is also crucial to include a "no antibiotic" control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared G418 dilutions.
-
Incubation and Observation: Incubate the plate and observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Medium Replacement: Refresh the selective medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of G418 that results in complete cell death of the parental cell line within 7-14 days.
This compound in Mammalian Cell Selection
Due to its ineffectiveness, there is no standard protocol for using this compound for mammalian cell selection. The use of this compound in this context is not recommended as it will not provide effective selection pressure.
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of these antibiotics and a typical experimental workflow.
Caption: Mechanism of action of this compound and G418.
Caption: Workflow for generating stable mammalian cell lines.
Conclusion
For the selection of stably transfected mammalian cells expressing the neo resistance gene, G418 is the clear and superior choice over this compound. Its potent inhibitory effect on eukaryotic ribosomes ensures efficient selection of resistant cells. While this compound is a valuable tool for bacterial selection, its ineffectiveness in mammalian systems makes it unsuitable for this application. A thorough understanding of the mechanisms of these antibiotics and the implementation of a well-defined protocol, such as the G418 kill curve, are essential for the successful generation of stable mammalian cell lines for research and drug development.
References
- 1. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. benchchem.com [benchchem.com]
- 3. G418 - Wikipedia [en.wikipedia.org]
- 4. goldbio.com [goldbio.com]
- 5. A mutant neomycin phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic neomycin-kanamycin phosphotransferase, type II coding sequence for gene targeting in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Aminoglycoside Cross-Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of antibiotic resistance, understanding the nuances of cross-resistance between aminoglycosides is paramount. This guide provides an objective comparison of Kanamycin's cross-resistance profile with other key aminoglycosides, supported by experimental data and detailed methodologies, to aid in the development of effective antimicrobial strategies.
The emergence of bacterial resistance to aminoglycoside antibiotics, a cornerstone in treating severe Gram-negative infections, presents a significant global health challenge. This compound, an early member of this class, has seen its efficacy wane due to the prevalence of resistance mechanisms that often confer cross-resistance to other aminoglycosides. This guide delves into the mechanisms underpinning this phenomenon and presents a comparative analysis of resistance profiles.
The Mechanisms of Resistance: A Shared Battlefield
Cross-resistance between this compound and other aminoglycosides is primarily dictated by two molecular mechanisms: enzymatic modification of the antibiotic and alteration of the bacterial ribosome, the antibiotic's target.
1. Enzymatic Inactivation: The most prevalent mechanism involves aminoglycoside-modifying enzymes (AMEs). These enzymes, often encoded on mobile genetic elements like plasmids, chemically modify the aminoglycoside structure, preventing it from binding to the ribosome. There are three main classes of AMEs:
-
Aminoglycoside phosphotransferases (APHs): These enzymes add a phosphate group to hydroxyl moieties on the antibiotic.
-
Aminoglycoside acetyltransferases (AACs): These transfer an acetyl group to amino groups.
-
Aminoglycoside nucleotidyltransferases (ANTs): These adenylylate hydroxyl groups.
The substrate promiscuity of these enzymes is a key driver of cross-resistance. For instance, an enzyme that modifies a specific site on this compound may also recognize and inactivate other aminoglycosides that share a similar structural motif.
2. Target Site Modification: Bacteria can also develop resistance through mutations in the 16S ribosomal RNA (rRNA) gene. The 16S rRNA is a critical component of the 30S ribosomal subunit, where aminoglycosides bind to exert their inhibitory effect on protein synthesis. Specific point mutations in the A-site of the 16S rRNA can reduce the binding affinity of aminoglycosides, leading to resistance. The pattern of cross-resistance in this case is dependent on which specific nucleotides are mutated and how different aminoglycosides interact with that region of the ribosome.
Comparative Susceptibility: A Quantitative Look at Cross-Resistance
The following table summarizes Minimum Inhibitory Concentration (MIC) data for this compound and other clinically important aminoglycosides against various bacterial strains, including those with well-characterized resistance mechanisms. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of susceptibility.
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Neomycin MIC (µg/mL) |
| Escherichia coli ATCC 25922 (Susceptible) | None | 2 - 8 | 1 - 4 | 0.25 - 1 | 0.25 - 1 | 4 - 16 |
| Escherichia coli (with aph(3')-IIa) | APH(3')-II | >1024 | 16 | >64 | >64 | >1024 |
| Escherichia coli (with aac(3)-IIa) | AAC(3)-II | 32 | 8 | 128 | 128 | 32 |
| Escherichia coli (with ant(2'')-Ia) | ANT(2'')-I | >256 | 8 | >256 | >256 | 16 |
| Mycobacterium tuberculosis H37Rv (Susceptible) | None | 2.5 - 5 | 0.5 - 1 | - | - | - |
| Mycobacterium tuberculosis (with rrs A1401G mutation) | 16S rRNA mutation | >80 | >64 | - | - | - |
Note: MIC values can vary between studies and testing conditions. This table presents a synthesized overview from multiple sources for comparative purposes.
Experimental Protocols: Determining Minimum Inhibitory Concentrations
The data presented in this guide is primarily generated through broth microdilution susceptibility testing, a standardized method for determining the MIC of an antimicrobial agent.
Broth Microdilution Protocol for Aminoglycoside Susceptibility Testing (Adapted from CLSI M07-A9)
1. Preparation of Antimicrobial Solutions:
- Prepare stock solutions of each aminoglycoside (this compound, Amikacin, Gentamicin, Tobramycin, Neomycin) in a suitable solvent as recommended by the manufacturer.
- Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the bacterial strain from a non-selective agar plate after 18-24 hours of incubation.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plates containing the serially diluted antibiotics with the prepared bacterial inoculum.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria.
4. Interpretation of Results:
- Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Resistance Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of aminoglycoside resistance.
Caption: Enzymatic inactivation of aminoglycosides by AMEs.
Caption: Target site modification via 16S rRNA mutation.
Caption: Broth microdilution experimental workflow.
Conclusion
The cross-resistance between this compound and other aminoglycosides is a complex interplay of enzymatic and genetic factors. While some resistance mechanisms, such as the production of certain AMEs or specific 16S rRNA mutations, can lead to broad cross-resistance across the aminoglycoside class, others exhibit a more selective pattern. A thorough understanding of these mechanisms, supported by quantitative susceptibility testing, is crucial for the judicious use of existing aminoglycosides and the development of novel therapeutic agents that can circumvent these resistance pathways. This guide provides a foundational framework for researchers to navigate this intricate landscape and contribute to the ongoing battle against antimicrobial resistance.
Validating Kanamycin Resistance Gene Expression: A Comparative Guide to PCR-Based and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of Kanamycin resistance gene expression is a critical step in various molecular biology applications. This guide provides an objective comparison of polymerase chain reaction (PCR)-based methods with other alternatives, supported by experimental data, detailed protocols for key experiments, and visual diagrams to elucidate complex workflows and relationships. The primary focus is on the validation of the neomycin phosphotransferase II (nptII) gene, a commonly used this compound resistance marker.
Comparative Analysis of Validation Methods
The selection of a suitable method for validating this compound resistance gene expression depends on several factors, including the required sensitivity, specificity, desired turnaround time, and budget. While PCR-based methods are widely adopted for their speed and sensitivity, other techniques like Whole-Genome Sequencing (WGS) and phenotypic assays offer unique advantages.
Data Presentation: Quantitative Comparison of Methods
The following table summarizes the key performance indicators for the most common methods used to validate this compound resistance gene expression.
| Method | Key Parameter | Typical Value/Range | Throughput | Cost per Sample (USD) | Turnaround Time |
| Standard PCR | Presence/Absence of nptII gene | Qualitative (Yes/No) | High | $5 - $15 | 4-6 hours |
| RT-qPCR | Relative/Absolute expression of nptII mRNA | Limit of Detection: 1-10 copies/reaction[1] | High | $20 - $50 | 6-8 hours |
| Whole-Genome Sequencing (WGS) | Presence of nptII gene and other resistance genes, genomic context | Comprehensive genomic data | Low to Medium | $80 - $500+[2] | 1-7 days[3][4] |
| Minimum Inhibitory Concentration (MIC) | Phenotypic resistance to this compound | Quantitative (µg/mL) | Medium | $10 - $30 | 18-24 hours |
| ELISA | Presence of NPTII protein | Semi-quantitative | High | $15 - $40 | 4-6 hours |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
RNA Extraction and cDNA Synthesis (for RT-qPCR)
Objective: To isolate total RNA from bacterial cells and reverse transcribe it into complementary DNA (cDNA).
Materials:
-
Bacterial cell culture expressing the this compound resistance gene
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
DNase I, RNase-free
-
Reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT)s
-
Nuclease-free water
Protocol:
-
RNA Extraction: Isolate total RNA from the bacterial cell pellet using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with DNase I.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: a. In a sterile, nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and nuclease-free water to the recommended volume. b. Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.[5] c. Prepare a master mix containing reverse transcriptase buffer, dNTPs, and RNase inhibitor. d. Add the master mix to the RNA-primer mixture. e. Add the reverse transcriptase enzyme to the reaction. f. Incubate the reaction at the recommended temperature for the reverse transcriptase (typically 42°C to 55°C) for 60 minutes.[5] g. Inactivate the reverse transcriptase by heating the reaction to 70°C for 15 minutes. h. The resulting cDNA can be stored at -20°C or used directly for qPCR.
Real-Time Quantitative PCR (RT-qPCR) for nptII Gene Expression
Objective: To quantify the expression level of the nptII gene relative to a reference gene.
Materials:
-
cDNA template (from the previous protocol)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe)
-
Forward and reverse primers for the nptII gene and a reference gene (e.g., 16S rRNA). An example of a forward primer for nptII is 5'-GCCTGCTTGCCGAATATCA-3' and a reverse primer is 5'-CGTCAAGAAGGCGATAGAA-3'.[6]
-
Nuclease-free water
-
Real-time PCR instrument
Protocol:
-
Primer Design and Validation: Design primers for the nptII gene and a stable reference gene. The primers should have a melting temperature (Tm) of around 60°C and produce an amplicon of 100-200 base pairs. Validate the primer efficiency by running a standard curve.
-
qPCR Reaction Setup: a. Prepare a qPCR master mix containing the qPCR mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add the cDNA template (typically 1-5 µL) to the respective wells. Include no-template controls (NTCs) for each primer set.
-
qPCR Cycling Conditions: a. Initial Denaturation: 95°C for 10 minutes. b. Cycling (40 cycles):
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds. c. Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to check for primer-dimers and non-specific products.
-
Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Calculate the relative expression of the nptII gene using the ΔΔCt method, normalizing to the reference gene.
Mandatory Visualizations
Experimental Workflow for RT-qPCR Validation
Caption: Workflow for validating this compound resistance gene expression using RT-qPCR.
Logical Relationship of PCR-Based Validation
Caption: Logical flow from gene presence to phenotypic this compound resistance.
References
- 1. filtrous.com [filtrous.com]
- 2. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1470649A - Primer sequence for NptII gene containing transgenic crop nucleic acid amplification - Google Patents [patents.google.com]
Kanamycin vs. Neomycin: A Comparative Guide to Mechanisms of Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the primary mechanisms of bacterial resistance to the aminoglycoside antibiotics Kanamycin and Neomycin. The information presented is supported by experimental data to aid in research and the development of novel antimicrobial strategies.
Overview of Resistance Mechanisms
Bacteria have evolved several sophisticated strategies to counteract the antimicrobial effects of this compound and Neomycin. These mechanisms can be broadly categorized as:
-
Enzymatic Modification: The most prevalent mechanism involves the production of Aminoglycoside Modifying Enzymes (AMEs) that structurally alter the antibiotic, preventing it from binding to its ribosomal target.[1][2][3]
-
Target Site Alteration: Modification of the 16S ribosomal RNA (rRNA), the binding site for aminoglycosides, through methylation can significantly reduce antibiotic affinity.[4][5][6]
-
Reduced Intracellular Concentration: Active efflux of the antibiotic out of the bacterial cell via efflux pumps, or decreased permeability of the cell membrane, can lower the intracellular drug concentration to sub-therapeutic levels.[3][7][8]
Enzymatic Modification: The Primary Line of Defense
The most common form of resistance to both this compound and Neomycin is the enzymatic inactivation of the drug molecule.[1][2][3] This is carried out by three main families of Aminoglycoside Modifying Enzymes (AMEs):
-
Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the antibiotic.
-
Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer an adenylyl group from ATP to a hydroxyl group of the aminoglycoside.
The substrate specificities of these enzymes determine the resistance profile of a given bacterial strain.
Quantitative Comparison of AME-Mediated Resistance
The following table summarizes the reported fold-increase in Minimum Inhibitory Concentration (MIC) for various AMEs acting on this compound and Neomycin. A higher fold-increase indicates a greater level of resistance.
| Enzyme | Target Site on Antibiotic | Fold Increase in MIC (this compound) | Fold Increase in MIC (Neomycin) | References |
| APH(3')-Id | 3'-hydroxyl | 1024 | 16 | [9] |
| AAC(6')-Im | 6'-amino | 4-64 | 8 | [10] |
| ANT(2")-Ia | 2"-hydroxyl | Confers resistance | - | [11] |
| APH(3')-IIIa | 3'-hydroxyl | - | Confers resistance | [12] |
Note: Data is compiled from various studies and experimental conditions may differ.
Target Site Alteration: 16S rRNA Methylation
A significant mechanism of high-level resistance to a broad range of aminoglycosides, including this compound and Neomycin, is the methylation of the 16S rRNA at the A-site of the 30S ribosomal subunit.[4][5] This modification is carried out by 16S rRNA methyltransferases.
-
m⁷G1405 Methylation: Enzymes like ArmA and RmtB methylate the N7 position of guanine at position 1405. This confers high-level resistance to 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides, such as this compound.[13]
-
m¹A1408 Methylation: The NpmA methyltransferase modifies the N1 position of adenine at position 1408. This results in resistance to both 4,6-disubstituted (like this compound) and 4,5-disubstituted 2-DOS aminoglycosides (like Neomycin).[4][5]
Quantitative Impact of 16S rRNA Methylation on Resistance
| Methyltransferase | Target Nucleotide | Effect on this compound Resistance | Effect on Neomycin Resistance | References |
| Kgm family (e.g., Sgm) | G1405 | High-level resistance (MIC >1000 µg/ml) | No effect | [14] |
| KamB | A1408 | High-level resistance | High-level resistance | [14] |
| NpmA | A1408 | Pan-aminoglycoside resistance (MIC ≥ 256 µg/mL) | Pan-aminoglycoside resistance (MIC ≥ 256 µg/mL) | [5] |
Efflux Pumps: Actively Extruding the Threat
Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell.[7][8] The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important in Gram-negative bacteria for conferring resistance to multiple drugs, including aminoglycosides.[7] While enzymatic modification and target site alteration are often associated with high-level resistance, efflux pumps can contribute to intrinsic and low-to-moderate level resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for quantifying the susceptibility of a bacterial strain to an antimicrobial agent.[15][16]
1. Preparation of Antibiotic Stock Solutions:
- Dissolve this compound or Neomycin powder in sterile deionized water to create a high-concentration stock solution (e.g., 10 mg/mL).
- Sterilize the stock solution by filtration through a 0.22 µm filter.
- Prepare serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
- Culture the bacterial strain to be tested overnight on an appropriate agar medium.
- Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Inoculation and Incubation:
- Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
- Incubate the plate at 37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[17][18]
Aminoglycoside Phosphotransferase (APH) Activity Assay
This spectrophotometric assay measures the phosphorylation of aminoglycosides.[1][9][19]
1. Reaction Mixture Preparation:
- Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 40 mM KCl, 10 mM MgCl₂, 0.3 mM NADH, 3.5 mM phosphoenolpyruvate, and pyruvate kinase/lactate dehydrogenase enzyme mix.
- Add the aminoglycoside (this compound or Neomycin) at varying concentrations.
2. Enzyme Reaction:
- Add the purified APH enzyme to the reaction mixture and incubate at 25°C for 10 minutes.
- Initiate the reaction by adding ATP.
3. Data Acquisition:
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is coupled to the production of ADP during the phosphorylation of the aminoglycoside.
- Calculate the reaction velocity from the rate of absorbance change.
Multiplex PCR for Detection of AME Genes
This technique allows for the simultaneous detection of multiple genes encoding for AMEs.[20][21]
1. DNA Extraction:
- Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.
2. Primer Design:
- Design or obtain specific primer pairs for the target AME genes (e.g., aac(6')-Ib, ant(3")-Ia, aph(3')-Ia). Ensure that the expected amplicon sizes are distinct for each gene.
3. PCR Amplification:
- Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and all primer pairs.
- Add the extracted genomic DNA to the master mix.
- Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
4. Product Analysis:
- Separate the PCR products by agarose gel electrophoresis.
- Visualize the DNA bands under UV light after staining with a DNA-intercalating dye.
- The presence of a band of the expected size indicates the presence of the corresponding AME gene.
Visualizing Resistance Mechanisms
Signaling Pathway of Enzymatic Modification
Caption: Enzymatic modification of this compound/Neomycin by AMEs prevents ribosomal binding.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Resistance Mechanisms
Caption: Key mechanisms of bacterial resistance to this compound and Neomycin.
References
- 1. Aminoglycoside Phosphotransferase Enzyme Assay. [bio-protocol.org]
- 2. Substrate specificities and structure-activity relationships for acylation of antibiotics catalyzed by this compound acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. c-di-GMP inhibits rRNA methylation and impairs ribosome assembly in the presence of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. Frontiers | Identification and characterization of a novel chromosomal aminoglycoside 3’-O-phosphotransferase, APH(3′)-Id, from Kluyvera intermedia DW18 isolated from the sewage of an animal farm [frontiersin.org]
- 10. Aminoglycoside resistance profile and structural architecture of the aminoglycoside acetyltransferase AAC(6')-Im - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Substrate promiscuity of an aminoglycoside antibiotic resistance enzyme via target mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminoglycoside resistance 16S rRNA methyltransferases block endogenous methylation, affect translation efficiency and fitness of the host - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the target nucleosides for members of two families of 16S rRNA methyltransferases that confer resistance to partially overlapping groups of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idexx.dk [idexx.dk]
- 18. idexx.com [idexx.com]
- 19. Purification and Characterization of Aminoglycoside Phosphotransferase APH(6)-Id, a Streptomycin Inactivating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A rapid and accurate method for the detection of four aminoglycoside modifying enzyme drug resistance gene in clinical strains of Escherichia coli by a multiplex polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Spectinomycin as a Superior Alternative to Kanamycin for Selectable Marker Systems
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of spectinomycin and kanamycin as selection agents in molecular biology.
In the realm of genetic engineering and molecular cloning, the ability to effectively select for successfully transformed cells is paramount. For decades, this compound has been a workhorse antibiotic for this purpose. However, emerging evidence and comparative studies highlight spectinomycin as a robust and often superior alternative, offering cleaner selections and comparable, if not better, transformation efficiencies in various applications. This guide provides an objective comparison of spectinomycin and this compound, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental needs.
At a Glance: Spectinomycin vs. This compound
| Feature | Spectinomycin | This compound |
| Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting protein synthesis by interfering with the translocation of peptidyl-tRNA. | Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[1] |
| Resistance Gene | aadA (aminoglycoside 3'-adenylyltransferase) | nptII (neomycin phosphotransferase II) or aph (aminoglycoside phosphotransferase)[2] |
| Mode of Action | Primarily bacteriostatic (inhibits growth)[3] | Primarily bactericidal (kills cells) |
| Satellite Colonies | Less prone to satellite colony formation[4] | Generally low incidence, but can occur[2][5] |
| Stability | Generally more stable in media[6] | Can be less stable, especially at non-optimal pH or temperature |
| Cross-Resistance | Minimal cross-resistance with this compound | This compound resistance can sometimes confer cross-resistance to other aminoglycosides. |
| Applications | Bacterial and plant transformation[6] | Bacterial and plant transformation[1] |
Data Presentation: Transformation Efficiency
Recent studies have provided quantitative data on the transformation efficiency of spectinomycin compared to this compound in various plant species. An improved spectinomycin resistance construct has demonstrated efficiencies comparable to or even exceeding those of this compound.
Table 1: Comparative Transformation Efficiency in Arabidopsis thaliana
| Selection Marker | Transformation Efficiency (%) |
| Standard Spectinomycin (Nta STD-aadA) | 0.29 |
| Enhanced Spectinomycin (pea STD trunc-sul1-aadA) | 1.83 |
| This compound (nptII) | 1.55 - 2.05 |
Data adapted from a 2025 study on an improved construct for spectinomycin selection.[7]
Table 2: Comparative Transformation Efficiency in Potato (Solanum tuberosum)
| Selection Marker | Transformation Efficiency (%) |
| Standard Spectinomycin (Nta STD-aadA) | 30.8 |
| Enhanced Spectinomycin (pea STD trunc-sul1-aadA) | 66.6 |
| This compound (nptII) | 50.0 - 57.5 |
Data adapted from a 2025 study on an improved construct for spectinomycin selection.[7][8]
Table 3: Comparative Transformation Efficiency in Citrus (Citrus sinensis)
| Selection Marker | Transformation Efficiency (%) |
| Enhanced Spectinomycin (pea STD trunc-sul1-aadA) | 37.5 ± 6.3 |
| This compound (nptII) | 31.1 ± 3.1 |
Data adapted from a 2025 study on an improved construct for spectinomycin selection.[7][9]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for bacterial and plant transformation using spectinomycin and this compound selection.
Bacterial Transformation: E. coli
1. Heat Shock Transformation Protocol (General)
This protocol is suitable for both spectinomycin and this compound selection, with the only difference being the antibiotic used in the recovery plates and liquid media.
-
Preparation: Thaw a tube of chemically competent E. coli cells on ice. Add 1-5 µl of plasmid DNA to the cells and gently mix.[7]
-
Incubation: Incubate the cell-DNA mixture on ice for 30 minutes.[7]
-
Heat Shock: Transfer the tube to a 42°C water bath for 30-90 seconds.[10][11] The optimal time may vary depending on the competent cells.
-
Recovery: Immediately place the tube back on ice for 2-5 minutes.[7][11] Add 950 µl of pre-warmed SOC or LB medium.[7]
-
Outgrowth: Incubate at 37°C for 1 hour with shaking (250 rpm).[7]
-
Plating: Spread 50-100 µl of the cell suspension onto LB agar plates containing the appropriate concentration of spectinomycin (typically 50-100 µg/mL) or this compound (typically 30-50 µg/mL).
-
Incubation: Incubate the plates overnight at 37°C.
2. Electroporation Protocol (General)
This method is also applicable for both selection agents.
-
Preparation: Thaw electrocompetent E. coli cells on ice. Add 1-2 µl of plasmid DNA to the cells.[12]
-
Electroporation: Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette. Pulse the mixture according to the manufacturer's instructions for your electroporator.[12][13]
-
Recovery: Immediately add 1 mL of SOC or LB medium to the cuvette and transfer the cell suspension to a microfuge tube.[12]
-
Outgrowth: Incubate at 37°C for 1 hour with shaking.[12]
-
Plating: Plate the cell suspension on LB agar plates containing either spectinomycin or this compound at the appropriate concentrations.
-
Incubation: Incubate overnight at 37°C.
Plant Transformation: Agrobacterium tumefaciens-mediated
1. Spectinomycin Selection Protocol for Plant Transformation
-
Agrobacterium Culture: Grow an Agrobacterium tumefaciens strain carrying the binary vector with the aadA resistance gene in YEB medium with appropriate antibiotics (e.g., rifampicin and spectinomycin for the vector) overnight at 28°C. Pellet the bacteria and resuspend in a suitable inoculation medium.[10]
-
Explant Inoculation: Prepare sterile explants (e.g., leaf discs, cotyledons) and immerse them in the Agrobacterium suspension for 10-20 minutes.[10]
-
Co-cultivation: Place the explants on a co-cultivation medium and incubate in the dark for 2-3 days at 25°C.[10]
-
Selection and Regeneration: Transfer the explants to a regeneration medium containing spectinomycin (concentration to be optimized for the specific plant species, typically 50-100 mg/L) and a bacteriostatic agent like cefotaxime to eliminate residual Agrobacterium.[10][14]
-
Subculture: Subculture the explants onto fresh selection medium every 2-3 weeks until shoots regenerate. Non-transformed tissues will typically bleach.[10]
-
Rooting and Acclimatization: Transfer regenerated shoots to a rooting medium and then acclimate the plantlets to soil.
2. This compound Selection Protocol for Plant Transformation
-
Agrobacterium Culture: The initial steps of preparing the Agrobacterium culture are similar to the spectinomycin protocol, with the binary vector carrying the nptII gene.
-
Explant Inoculation and Co-cultivation: Follow the same procedure as for spectinomycin selection.
-
Selection and Regeneration: Transfer the explants to a regeneration medium containing this compound (typically 50-100 mg/L) and a bacteriostatic agent.
-
Subculture: Subculture every 2-4 weeks. This compound-sensitive tissues will typically show growth arrest, bleach, and eventually die.
-
Rooting and Acclimatization: Root the regenerated shoots on a medium containing a lower concentration of this compound to confirm resistance before transferring to soil.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
While this compound has a long-standing history as a reliable selectable marker, spectinomycin presents a compelling alternative with several key advantages. Its bacteriostatic nature and the intracellular mechanism of its resistance enzyme contribute to cleaner selection plates with a reduced likelihood of satellite colony formation.[4] Furthermore, its stability in culture media is a significant practical benefit.[6] As demonstrated by recent quantitative studies, particularly with enhanced resistance cassettes, spectinomycin can achieve transformation efficiencies that are on par with or even superior to those of this compound in a variety of plant species.[7] For researchers seeking a robust, efficient, and clean selection system, spectinomycin is an excellent and often preferable choice over this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of this compound concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. neb.com [neb.com]
- 8. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat shock transformation (E.coli) protocol - Sharebiology [sharebiology.com]
- 10. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 11. Protocol for the Electroporation of Electrocompetent Cells — NeoSynBio [neosynbio.com]
- 12. Rapid Protocol for Preparation of Electrocompetent Escherichia coli and Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8466345B2 - Methods for plant transformation using spectinomycin selection - Google Patents [patents.google.com]
- 14. Protocol: Heat Shock Transformation of Chemically Competent Cells — NeoSynBio [neosynbio.com]
Kanamycin vs. Chloramphenicol: A Comparative Guide to Transformation Efficiency in Bacterial Selection
For researchers and scientists engaged in molecular cloning and genetic engineering, the choice of a selectable marker is a critical step that can significantly impact the outcome of a transformation experiment. Kanamycin and Chloramphenicol are two commonly used antibiotics for selecting transformed bacteria. This guide provides an objective comparison of their performance in terms of transformation efficiency, supported by representative experimental data and detailed protocols.
Performance Comparison: this compound vs. Chloramphenicol
The selection of either this compound or Chloramphenicol can influence the number of transformants obtained. While both are effective, their distinct mechanisms of action and the cellular processes required to express resistance can lead to variations in transformation efficiency.
| Antibiotic | Resistance Gene | Mechanism of Action | Typical Selection Concentration (E. coli) | Representative Transformation Efficiency (CFU/µg DNA) | Key Considerations |
| This compound | Aminoglycoside phosphotransferase (e.g., aph(3')-IIa or nptII) | Inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation.[1][2] | 30-50 µg/mL | 1 x 10⁶ - 5 x 10⁷ | Requires a recovery period after heat shock for the resistance gene to be expressed.[3][4][5] |
| Chloramphenicol | Chloramphenicol acetyltransferase (cat) | Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing peptide bond formation.[6][7] | 25-34 µg/mL[6] | 1 x 10⁶ - 5 x 10⁷ | A recovery period is not always necessary, potentially shortening the overall transformation workflow.[4] |
Note: The transformation efficiencies provided in the table are representative values for standard chemical transformations and can be influenced by various factors including the E. coli strain, plasmid size, and the quality of competent cells.[8][9][10]
Experimental Workflow and Signaling Pathways
The following diagram illustrates the key steps in a typical bacterial transformation protocol, highlighting the selection process with either this compound or Chloramphenicol.
Bacterial transformation and selection workflow.
Detailed Experimental Protocols
The following are standard protocols for the chemical transformation of E. coli using this compound or Chloramphenicol for selection.
Preparation of Competent Cells (General)
-
Inoculate a single colony of E. coli into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 500 mL flask.
-
Grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of 0.4-0.6.
-
Transfer the culture to pre-chilled, sterile centrifuge tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 20 mL of ice-cold, sterile 0.1 M CaCl₂.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ice-cold, sterile 0.1 M CaCl₂ containing 15% glycerol.
-
Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes and store at -80°C.
Transformation Protocol
-
Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the competent cells.[12] Gently mix by flicking the tube.
-
Heat shock the cells by placing the tube in a 42°C water bath for 30-90 seconds.[11][12][14] The optimal time can vary depending on the competent cells.
-
Immediately transfer the tube back to ice for 2-5 minutes.[12][13][14]
-
Add 250-950 µL of pre-warmed (37°C) SOC or LB medium to the cells.[11][12][14]
Selection Protocol
For this compound Selection:
-
Incubate the tube at 37°C for 1 hour with gentle shaking (approximately 225 rpm).[5][15] This outgrowth period is crucial for the expression of the this compound resistance gene.[4]
-
Spread 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing 30-50 µg/mL this compound.
-
Incubate the plates overnight at 37°C.
For Chloramphenicol Selection:
-
While an outgrowth period can be performed, it is often not essential for chloramphenicol resistance.[4] Therefore, you can proceed directly to plating or perform a shorter recovery of 30-60 minutes.
-
Spread 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing 25-34 µg/mL Chloramphenicol.[6]
-
Incubate the plates overnight at 37°C.
Calculation of Transformation Efficiency
-
The following day, count the number of colonies on the plate.
-
Calculate the transformation efficiency using the following formula:
Transformation Efficiency (CFU/µg) = (Number of colonies × Dilution factor × Total volume of cell suspension) / (Volume of cells plated × Amount of DNA used in µg)
Mechanism of Action and Resistance
This compound is an aminoglycoside antibiotic that inhibits protein synthesis by irreversibly binding to the 30S ribosomal subunit.[1] This binding interferes with the initiation complex and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately cell death.[1] The resistance to this compound is conferred by the aminoglycoside phosphotransferase enzyme, encoded by genes such as aph(3')-IIa or nptII.[5] This enzyme inactivates this compound by transferring a phosphate group from ATP to the antibiotic, preventing it from binding to the ribosome.[1]
Chloramphenicol is a bacteriostatic antibiotic that also targets protein synthesis.[6][7] It binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step, thereby preventing the formation of peptide bonds and halting protein elongation.[6][7] Resistance to Chloramphenicol is most commonly mediated by the enzyme chloramphenicol acetyltransferase (CAT), encoded by the cat gene.[6] CAT inactivates Chloramphenicol by transferring an acetyl group from acetyl-CoA to the antibiotic, which then prevents it from binding to the ribosome.[6]
References
- 1. goldbio.com [goldbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. benchchem.com [benchchem.com]
- 7. khimexpert.com [khimexpert.com]
- 8. Transformation efficiency - Wikipedia [en.wikipedia.org]
- 9. preprints.org [preprints.org]
- 10. The Study on the factors affecting transformation efficiency of E. coli competent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transforming E.coli with Engineered Plasmid [sigmaaldrich.com]
- 12. neb.com [neb.com]
- 13. static.igem.org [static.igem.org]
- 14. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 15. Preparation of competent E [liverpool.ac.uk]
Kanamycin: A Comparative Analysis of its Bactericidal and Bacteriostatic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal and bacteriostatic properties of Kanamycin, an aminoglycoside antibiotic. The information presented is supported by experimental data and detailed methodologies to assist in research and development applications.
Distinguishing Bactericidal and Bacteriostatic Activity
The fundamental difference between a bactericidal and a bacteriostatic agent lies in their ultimate effect on bacterial viability. Bactericidal agents actively kill bacteria, while bacteriostatic agents inhibit their growth and reproduction, relying on the host's immune system to clear the infection. The distinction is formally determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An antibiotic is generally considered bactericidal if the MBC to MIC ratio (MBC/MIC) is ≤ 4, and bacteriostatic if the ratio is > 4.
This compound is widely recognized as a bactericidal antibiotic.[1][2] Its primary mechanism of action involves the irreversible binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis, leading to the production of nonfunctional or toxic proteins and ultimately cell death.[1][2]
Quantitative Analysis of this compound's Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains. While comprehensive studies providing both MIC and MBC values for the same strains under identical conditions are limited in the public domain, the provided data offers insights into this compound's potency.
| Bacterial Strain | This compound MIC (mg/L) | Reference |
| Escherichia coli | 4.5 | [3][4] |
| Staphylococcus aureus | 3.5 | [3][4] |
Note: The bactericidal activity of this compound is concentration-dependent. At concentrations above the MIC, this compound exhibits rapid killing of susceptible bacteria.
Mechanism of Action: A Signaling Pathway
This compound exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis. The following diagram illustrates the key steps in this process.
Caption: Mechanism of this compound's bactericidal action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC and MBC of an antibiotic, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB), cation-adjusted for certain bacteria.
-
This compound stock solution of known concentration.
-
Pure bacterial culture (e.g., E. coli, S. aureus).
-
Sterile saline or broth for inoculum preparation.
-
Spectrophotometer.
-
Incubator.
-
Mueller-Hinton Agar (MHA) plates.
2. Inoculum Preparation:
-
From an overnight culture, prepare a bacterial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
3. MIC Assay (Broth Microdilution):
-
Dispense 100 µL of sterile MHB into wells of a 96-well plate.
-
Create a two-fold serial dilution of the this compound stock solution across the wells.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.[5]
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
4. MBC Assay:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).
-
Plate these aliquots onto separate, clearly labeled MHA plates.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
The following diagram illustrates the experimental workflow for determining the bactericidal or bacteriostatic nature of an antibiotic.
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
This compound demonstrates clear bactericidal activity against a range of bacteria, primarily by disrupting protein synthesis. The experimental protocols provided herein offer a standardized approach to quantifying this activity through the determination of MIC and MBC values. For drug development and research applications, a thorough understanding of this compound's concentration-dependent killing and its specific activity against target organisms is crucial for its effective and appropriate use. Further research providing comprehensive and directly comparable MIC and MBC data for a wider array of clinically relevant bacterial strains would be of significant value to the scientific community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. article.sapub.org [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. protocols.io [protocols.io]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Comparative Guide to the Efficacy of Kanamycin Selection in Different Plasmid Backbones
For researchers, scientists, and drug development professionals, the successful selection of transformed bacterial cells is a foundational step in molecular cloning and protein production. The choice of antibiotic and the characteristics of the plasmid backbone are critical determinants of experimental success. This guide provides an objective comparison of Kanamycin selection efficacy across various plasmid backbones, supported by experimental data and detailed protocols.
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] Its use as a selection agent relies on the presence of a resistance gene within the plasmid, most commonly the neomycin phosphotransferase II (nptII or aph(3')-IIa) gene. This enzyme inactivates this compound through phosphorylation, allowing only the bacteria successfully harboring the plasmid to survive and proliferate.[1][2] Unlike antibiotics such as ampicillin, which are bacteriostatic and can lead to the formation of satellite colonies, this compound is bactericidal and typically results in cleaner selection plates.[1][3]
The effectiveness of this compound selection is not absolute and is significantly influenced by several factors, primarily the plasmid's copy number, the strength of the resistance gene's promoter, the concentration of this compound used, and the bacterial strain.
Factors Influencing this compound Selection Efficacy
The interplay between the plasmid backbone and the selection conditions dictates the stringency and success of identifying correctly transformed cells.
-
Plasmid Copy Number: The number of plasmid copies within a single bacterial cell directly correlates with the dosage of the this compound resistance gene. Plasmids with high copy numbers produce more NPTII enzyme, conferring a higher level of resistance.[4] In contrast, low-copy-number plasmids express lower levels of the resistance enzyme, making the host cells more susceptible to higher concentrations of this compound.[5] Therefore, the selection pressure must be optimized for the specific plasmid backbone.[6]
-
Origin of Replication (ori): The replicon, or origin of replication, is the primary determinant of a plasmid's copy number.[6][7] For instance, plasmids with a pUC-derived ori maintain a high copy number, while those with a pBR322-derived ori have a medium copy number, and plasmids with a pSC101 ori are present in very low numbers.
-
This compound Concentration: The concentration of this compound in the growth medium is a critical parameter. An optimal concentration ensures the elimination of non-transformed cells without inhibiting the growth of successfully transformed ones.[8] Studies have shown that varying this compound concentrations can impact plasmid yield and gene expression.[9][10] For low-copy-number plasmids, a lower this compound concentration is often necessary to permit growth.[11]
-
Bacterial Host Strain: The genetic background of the E. coli strain used for transformation can also affect selection efficacy. Strains like DH5α are commonly used and are generally sensitive to standard this compound concentrations, making them suitable for selection.[11]
Quantitative Data Comparison
The following tables summarize the relationship between plasmid characteristics and this compound selection parameters.
Table 1: Effect of Plasmid Copy Number on this compound Selection Efficacy
| Plasmid Copy Number | Typical Origin of Replication (ori) | Expected NPTII Gene Expression | Recommended this compound Conc. (in LB Medium) | Selection Outcome |
| High-Copy (~500-700) | pUC series | High | 50 µg/mL | Robust growth, clear selection |
| Medium-Copy (~15-20) | pBR322, pACYC | Moderate | 25-30 µg/mL | Slower growth, requires optimized concentration |
| Low-Copy (~5) | pSC101 | Low | 10-15 µg/mL | Very slow growth, sensitive to high antibiotic levels |
Table 2: Comparison of Common Antibiotic Selection Markers
| Characteristic | This compound | Ampicillin / Carbenicillin | Spectinomycin | Zeocin |
| Mechanism of Action | Inhibits protein synthesis (bactericidal)[1] | Inhibits cell wall synthesis (bacteriostatic)[1] | Inhibits protein synthesis | Binds to and cleaves DNA[1] |
| Resistance Mechanism | Enzymatic inactivation (phosphorylation)[1] | Enzymatic degradation (β-lactamase)[1] | Enzymatic inactivation (adenylylation) | Stoichiometric binding by Sh ble protein[1] |
| Satellite Colonies | No | Yes (especially Ampicillin)[1] | No | No |
| Stability | Stable | Ampicillin is less stable; Carbenicillin is more stable[1] | Stable | Stable |
| Pros | Clean selection, cost-effective, confers G418 resistance in mammalian cells[1] | Fast-acting, short post-transformation recovery time[1] | Stable, good for plant and bacterial use | Effective in multiple organisms |
| Cons | Requires longer recovery time (~60 min)[1] | Satellite colonies, enzyme secretion degrades antibiotic in media[1] | Some E. coli strains are naturally resistant | Can be toxic to cells |
Key Experimental Workflows and Mechanisms
Visualizing the processes involved in this compound selection provides a clearer understanding of the underlying principles and experimental steps.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. quora.com [quora.com]
- 4. Increased copy number couples the evolution of plasmid horizontal transmission and plasmid-encoded antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasmid Prep Protocols: Guide to Key Steps & Materials [thermofisher.com]
- 7. krishgenbiosystems.com [krishgenbiosystems.com]
- 8. academic.oup.com [academic.oup.com]
- 9. High this compound Concentration as Another Stress Factor Additional to Temperature to Increase pDNA Production in E. coli DH5α Batch and Fed-Batch Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of this compound concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Our Future: A Comprehensive Guide to Kanamycin Disposal
Essential protocols for the safe and compliant disposal of kanamycin are critical for researchers, scientists, and professionals in drug development to prevent environmental contamination and the rise of antimicrobial resistance. Improper disposal of antibiotics like this compound can lead to the development of drug-resistant bacteria, posing a significant threat to global health.[1][2][3] This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound in various forms, ensuring laboratory safety and environmental protection.
Operational Plan: this compound Waste Disposal
The disposal of this compound must adhere to local, state, and federal regulations.[4] It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable guidelines.
This compound Waste Streams and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid this compound Powder | 1. Segregation: Collect pure this compound powder in a designated, clearly labeled hazardous waste container.[5] 2. Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound." 3. Storage: Store the container in a secure, designated area away from incompatible materials. 4. Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. |
| Concentrated this compound Solutions | 1. Collection: Collect concentrated solutions in a designated, leak-proof hazardous waste container.[5] 2. Labeling: Label the container as "Hazardous Waste" with the contents listed as "this compound Solution." 3. Storage: Store in a secondary containment bin in a designated hazardous waste accumulation area. 4. Disposal: Dispose of as chemical waste through a licensed contractor.[5] Do not pour down the drain.[5][6] |
| Dilute this compound Solutions (e.g., cell culture media) | 1. Inactivation (if permissible): Some institutions may allow for the chemical inactivation of dilute solutions. This should only be done following a validated protocol approved by your EHS department. Autoclaving is generally not considered an effective method for this compound degradation unless performed at a very acidic pH.[7] 2. Collection: If inactivation is not an option, collect the dilute solutions in a designated hazardous waste container. 3. Labeling and Storage: Follow the same labeling and storage procedures as for concentrated solutions. 4. Disposal: Arrange for disposal through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, plates, gloves) | 1. Segregation: Collect all solid waste contaminated with this compound in a designated biohazardous or chemical waste container that is clearly labeled. 2. Disposal: Dispose of as "sharps waste" in yellow boxes if it could contain infectious material.[5] Otherwise, manage as chemical waste. |
| Spills | 1. Minor Spills: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Use an absorbent material to soak up the spill. Clean the area with soap and water.[4] Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.[4][8] 2. Major Spills: Evacuate the area and notify your institution's EHS department immediately.[4] |
Important Note: Never dispose of this compound or any other antibiotic down the drain.[5][6] This contributes to environmental pollution and the development of antibiotic-resistant bacteria.
Experimental Protocols
At present, there are no universally standardized and cited experimental protocols for the complete inactivation of this compound in a laboratory setting prior to disposal. The information available suggests that common methods like autoclaving are not consistently effective.[7] Therefore, the recommended best practice is to treat all forms of this compound waste as chemical waste for professional disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
This comprehensive approach to this compound disposal is designed to ensure the safety of laboratory personnel and protect the environment from the unintended consequences of antibiotic contamination. By adhering to these procedures, the scientific community can continue its vital work while minimizing its ecological footprint.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. New global guidance on managing wastewater and solid waste from antibiotic manufacturing [smartwatermagazine.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. DCHAS-L Archives, Jun 10 2022 - Re: [DCHAS-L] Disposing of this compound [ilpi.com]
- 8. cellseco.com [cellseco.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Kanamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with antibiotics like Kanamycin, a substance that poses health risks upon significant exposure, adhering to strict safety protocols is not just a recommendation but a necessity.[1] This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, especially in its powdered form, a comprehensive set of personal protective equipment is required to minimize exposure.[1][2] This includes protection for your skin, eyes, and respiratory system.
Recommended Personal Protective Equipment for Handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Chemical-resistant gloves such as nitrile or low-protein, powder-free latex are recommended. For those with latex allergies, nitrile gloves are the preferred option. Double gloving should be considered for enhanced protection.[3][4] Always inspect gloves for wear and tear before use and replace them if they are contaminated.[3] |
| Body Protection | Lab Coat/Coveralls | A laboratory coat is suitable for handling smaller quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable laboratory coat or a coverall with low permeability is recommended. Ensure that coveralls are buttoned at the collar and cuffs.[3] |
| Eye and Face Protection | Safety Glasses/Goggles | Wear appropriate protective eyeglasses or chemical safety goggles to shield against splashes and airborne particles.[2] |
| Respiratory Protection | Respirator | When working with this compound powder or in situations where dust may become airborne, a NIOSH/MSHA-approved respirator is necessary.[5] An approved positive flow mask may be required if significant quantities of dust are generated.[3] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[1][6] |
| Foot Protection | Protective Shoe Covers | Recommended to prevent contamination of personal footwear.[3][4] |
| Head Protection | Head Covering | Advised to prevent contamination of hair.[3][4] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintaining this compound's stability and efficacy, as well as ensuring laboratory safety.
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[3][4]
-
Wash hands thoroughly after handling the substance.[2]
-
Work in a well-ventilated area, preferably a chemical fume hood, to prevent the concentration of dust in the air.[1][3][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4][7]
Storage Conditions:
-
Store this compound in a tightly sealed container.[2]
-
Keep the container in a cool, dry, and well-ventilated area.[2]
-
To maintain stability, store this compound between 2°C and 8°C, protected from light and moisture.[1] For long-term storage, lyophilized (freeze-dried) formulations are recommended.[1]
This compound Spill and Disposal Plan
In the event of a spill, a clear and immediate response is critical to contain the hazard and mitigate any potential risks.
Spill Cleanup Protocol:
Disposal Plan:
The disposal of this compound and related waste must be handled in accordance with local, state, and federal regulations.[3]
-
Stock Solutions: Concentrated this compound stock solutions are considered hazardous chemical waste and should be collected in approved containers for chemical waste disposal.[8]
-
Used Media: this compound is not destroyed by normal autoclaving.[8] Therefore, media containing this compound should be treated as chemical waste.[8] Alternatively, it can be autoclaved at a very acidic pH.[8]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves and paper towels, should be placed in sealed plastic bags or other appropriate containers for disposal.[3]
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[7] If not specified otherwise, dispose of them as unused product.[7]
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a secure laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the this compound product you are using for the most detailed and up-to-date information.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. klamathcc.edu [klamathcc.edu]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. merck.com [merck.com]
- 8. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
